Progesterone 3-(O-carboxymethyl)oxime
Description
The exact mass of the compound Progesterone 3-(O-carboxymethyl)oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Progesterone 3-(O-carboxymethyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Progesterone 3-(O-carboxymethyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(Z)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPELYUTTZHLIAZ-HZZOJEDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50909-89-2, 58116-38-4 | |
| Record name | Progesterone 3-0-carboxymethyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [[[(3Z)-20-Oxopregn-4-en-3-ylidene]amino]oxy]acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS2K5D98A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Progesterone 3-(O-carboxymethyl)oxime (P3-CMO): Structural Dynamics, Conjugation Chemistry, and Applications in Heterologous Immunoassays
Executive Summary
In the realm of diagnostic assay development and steroid endocrinology, native steroid hormones present a unique challenge: their low molecular weight renders them non-immunogenic (haptens), and their lack of reactive functional groups prevents direct coupling to reporter enzymes. Progesterone 3-(O-carboxymethyl)oxime (P3-CMO) is a synthetically engineered derivative designed to overcome these limitations[1]. By introducing a terminal carboxylic acid at the C-3 position, P3-CMO serves as a critical biochemical bridge, enabling the synthesis of highly specific immunogens and ultra-sensitive enzymatic tracers[2]. This whitepaper explores the physicochemical properties, the structural causality behind conjugation site selection, and validated protocols for utilizing P3-CMO in advanced immunoassay systems.
Chemical Profiling and Physicochemical Properties
P3-CMO is synthesized by reacting the C-3 ketone of progesterone with O-(carboxymethyl)hydroxylamine. This reaction yields a mixture of 3(E) and 3(Z) geometrical isomers, which can be separated via N-hydroxysuccinimide esterification if stereospecificity is required[2].
Table 1: Quantitative and Physicochemical Properties of P3-CMO
| Property | Value |
| Chemical Name | Progesterone 3-(O-carboxymethyl)oxime |
| CAS Number | 50909-89-2[3] |
| Molecular Formula | C23H33NO4[3] |
| Molecular Weight | 387.51 g/mol [3] |
| Appearance | Solid powder[1] |
| Solubility | Chloroform (49-51 mg/mL, clear to faintly yellow)[1]; Soluble in DMF and Dioxane[4] |
| Isomerism | Exists as 3(E) and 3(Z) geometrical isomers[2] |
| Storage Temperature | Room temperature (ambient shipping)[1] |
The Causality of Conjugation Site Selection: Homologous vs. Heterologous Systems
The fundamental principle of steroid immunoassay design is that the site of hapten conjugation dictates antibody specificity. When a steroid is conjugated to a carrier protein (e.g., Bovine Serum Albumin) via the C-3 position, the resulting antibodies are highly specific to the exposed D-ring and C-20 ketone[5].
However, a critical challenge arises in homologous assays —where the same derivative (e.g., P3-CMO) is used to synthesize both the immunogen and the enzyme tracer. In such systems, the generated antibodies often exhibit high affinity for the CMO bridge itself, rather than just the steroid framework[5]. This "bridge recognition" prevents native, unbridged progesterone in the patient sample from effectively competing with the tracer, resulting in poor assay sensitivity[6].
The Heterologous Solution: To bypass bridge recognition and achieve ultra-sensitive detection limits, assay developers utilize a heterologous bridge system[6]. By immunizing animals with a different derivative—such as Progesterone-11α-hemisuccinate-BSA—and utilizing P3-CMO-HRP as the detection tracer, the antibody's affinity for the tracer's bridge is intentionally minimized[6],[5]. This thermodynamic shift allows unmodified sample progesterone to easily displace the tracer, dramatically steepening the competitive binding curve and lowering the limit of detection to picogram levels[6].
Fig 1: Heterologous competitive immunoassay principle utilizing a P3-CMO tracer.
Validated Protocol: Synthesis of P3-CMO-HRP Conjugate
The covalent coupling of P3-CMO to reporter enzymes like Horseradish Peroxidase (HRP) requires the activation of the CMO carboxyl group. The following NHS/EDC mixed-solvent protocol ensures high conjugation efficiency while preserving enzyme activity[4].
Step-by-Step Methodology
-
Hapten Solubilization: Dissolve 5 mg of P3-CMO in a co-solvent mixture of 200 µL dimethylformamide (DMF) and 200 µL dioxane[4].
-
Causality: Steroids are highly hydrophobic. This specific organic co-solvent system ensures complete dissolution of the hapten before introducing aqueous reagents, preventing precipitation that would halt the reaction.
-
-
Carboxyl Activation: Add 100 µL of distilled water containing 10 mg N-hydroxysuccinimide (NHS) and 20 mg 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-HCl (EDC)[4].
-
Causality: EDC activates the carboxyl group of P3-CMO to form an unstable O-acylisourea intermediate. NHS immediately reacts with this intermediate to form a semi-stable amine-reactive NHS-ester, preventing premature hydrolysis in the aqueous environment.
-
-
Incubation: Vortex the reaction mixture and incubate overnight in a refrigerator (4°C)[4].
-
Causality: The low temperature minimizes the hydrolysis rate of the NHS ester, maximizing the yield of the reactive intermediate.
-
-
Protein Conjugation: Add the activated steroid mixture to 1 mg/mL of HRP solution and incubate for 24 hours at 4°C[4].
-
Causality: The primary amines (lysine residues) on HRP nucleophilically attack the NHS-ester, forming a stable, irreversible amide bond.
-
-
Self-Validation & Purification: Pass the crude mixture through a Sephadex G-25 gel filtration column[4]. Store the purified conjugate at -30°C in 50% (v/v) ethylene glycol[4].
-
Causality & Validation: Sephadex G-25 separates molecules by size. The large P3-CMO-HRP conjugate elutes in the void volume, while unreacted steroid, NHS, and EDC are retained in the pores. The system is self-validating: measuring the eluate via UV-Vis spectrophotometry at 403 nm (HRP heme group) and 280 nm (total protein) allows the calculation of the Reinheitszahl (RZ) ratio. An RZ > 3.0 confirms a highly purified, enzymatically active conjugate.
-
Fig 2: NHS/EDC activation and conjugation workflow for P3-CMO.
Conclusion
Progesterone 3-(O-carboxymethyl)oxime is an indispensable biochemical tool for steroid analysis. By understanding the thermodynamic causality of bridge recognition, scientists can leverage P3-CMO in heterologous assay formats to achieve superior analytical sensitivity. When coupled with rigorous, self-validating conjugation protocols like NHS/EDC esterification and Sephadex purification, P3-CMO enables the robust quantification of progesterone in complex biological matrices.
References
-
PubMed. "A sensitive bridge heterologous enzyme immunoassay of progesterone using geometrical isomers". [Link]
-
ResearchGate. "A Novel Enzyme-Linked Immunosorbent Assay for Cortisol using a Long-Chain Biotinylated Cortisol-3-CMO Derivative". [Link]
-
IAEA. "Development of radioimmunometric assays and kits for non-clinical applications". [Link]
-
SciSpace. "Preparation of horseradish peroxidase-carbamide and its use in hapten immunoassays". [Link]
Sources
- 1. Progesterone 3-(O-carboxymethyl)oxime 50909-89-2 [sigmaaldrich.com]
- 2. A sensitive bridge heterologous enzyme immunoassay of progesterone using geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone 3-(O-carboxymethyl)oxime 50909-89-2 [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. researchgate.net [researchgate.net]
Progesterone 3-CMO: Engineering Water-Solubility for Acute Neuroprotection
Technical Whitepaper | Version 2.0
Executive Summary
Native progesterone (P4) exhibits potent neuroprotective properties in traumatic brain injury (TBI) and ischemic stroke, mediating effects through both genomic (nuclear PR) and non-genomic (membrane mPR/PGRMC1) signaling. However, its clinical translation is severely hampered by high lipophilicity (LogP ~3.87), necessitating oil-based vehicles or cyclodextrin complexes that limit intravenous (IV) bolus dosing during the critical "Golden Hour" of injury.
This guide analyzes Progesterone 3-(O-carboxymethyl) oxime (P4-3-CMO) , specifically its potassium salt form, as a water-soluble prodrug strategy.[1] Unlike protein-conjugated analogs (P4-BSA) used strictly as membrane-impermeable research tools, the small-molecule P4-3-CMO salt retains blood-brain barrier (BBB) permeability and exhibits a solubility increase of >10,000-fold over native progesterone, enabling rapid, high-dose aqueous administration for acute neuroprotection.
Chemical Architecture & Solubility Profile
The core limitation of native progesterone is its insolubility in water (approx. 0.0006 mol/L), which restricts delivery to slow-release intramuscular (IM) injections or large-volume infusions. P4-3-CMO introduces a hydrophilic carboxyl group at the C-3 position via an oxime linkage.
Comparative Physicochemical Properties
| Parameter | Native Progesterone (P4) | P4-3-CMO (Potassium Salt) | Impact on Drug Development |
| Molecular Weight | 314.46 g/mol | 387.52 g/mol (Free Acid) | Slight increase; negligible effect on BBB diffusion. |
| Water Solubility | ~6 µM (Highly Lipophilic) | >50 mM (Highly Hydrophilic) | >10,000x increase. Allows bolus IV injection. |
| Formulation | Oil (Sesame/Peanut) or Cyclodextrins | Aqueous Saline / PBS | Eliminates risk of oil embolism; reduces injection pain. |
| Metabolic Stability | t½ ~2.2 min (Rat Microsomes) | t½ ~795 min (Rat Microsomes) | 360-fold increase. Resists rapid hepatic reduction. |
Technical Insight: The C-3 oxime modification protects the A-ring enone system from rapid reduction by hepatic 5α-reductases, significantly extending the circulating half-life compared to the parent steroid.
Mechanism of Action: The Prodrug Pathway
P4-3-CMO functions primarily as a prodrug. Upon systemic administration, it undergoes enzymatic hydrolysis to release the active progesterone moiety, although recent pharmacodynamic studies suggest the oxime intermediate itself may possess intrinsic affinity for membrane receptors.
Visualizing the Activation & Signaling Cascade
The following diagram illustrates the conversion of P4-3-CMO and its dual-pathway neuroprotective mechanism.
Figure 1: Pharmacokinetic activation of P4-3-CMO and downstream neuroprotective signaling pathways.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating checkpoints (TLC, NMR, Control Groups) to confirm compound identity and therapeutic efficacy.
Protocol A: Synthesis of P4-3-CMO (Potassium Salt)
Objective: Synthesize high-purity water-soluble progesterone prodrug from native progesterone.
Reagents:
-
Carboxymethoxylamine hemihydrochloride
-
Pyridine (Solvent/Base)
-
Potassium Hydroxide (KOH) in Methanol
Step-by-Step Workflow:
-
Oximation: Dissolve 1.0 eq of Progesterone in absolute pyridine. Add 1.5 eq of Carboxymethoxylamine hemihydrochloride.
-
Reflux: Heat to 60°C for 4 hours under inert nitrogen atmosphere.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Mobile phase: Chloroform/Methanol 9:1). Look for the disappearance of the P4 spot (Rf ~0.8) and appearance of the more polar product (Rf ~0.4).
-
-
Isolation: Evaporate pyridine under reduced pressure. Resuspend residue in cold water; adjust pH to 3.0 with 1N HCl to precipitate the free acid form of P4-3-CMO. Filter and dry.
-
Salt Formation: Dissolve the dried free acid in minimal methanol. Add equimolar 0.1M KOH/MeOH solution dropwise until pH 7.4 is reached.
-
Lyophilization: Remove methanol via rotary evaporation and lyophilize the aqueous residue to obtain P4-3-CMO Potassium Salt as a white, hygroscopic powder.
-
Final QC: 1H-NMR (D2O) must confirm the loss of the C-3 ketone signal and presence of the oxime methylene protons.
Protocol B: Preclinical Efficacy Evaluation (TBI Model)
Objective: Assess the neuroprotective capacity of aqueous P4-3-CMO in a rodent Weight-Drop model.
Experimental Design:
-
Subjects: Adult male Sprague-Dawley rats (280–320g).
-
Groups (n=10/group):
-
Sham (Craniotomy only).
-
TBI + Vehicle (Saline).
-
TBI + P4-3-CMO (10 mg/kg, IV Bolus).
-
TBI + Native P4 (10 mg/kg, IP in Oil) – Positive Control.
-
Procedure:
-
Induction: Anesthetize animals. Perform controlled cortical impact or weight-drop injury (e.g., 450g weight from 2m height) to the exposed dura.
-
Administration: Administer P4-3-CMO (dissolved in 0.9% saline) via tail vein 1 hour post-injury .
-
Endpoint Analysis (72 hours post-injury):
-
Brain Water Content (Edema): Sacrifice animal. Remove brain and separate hemispheres. Weigh wet tissue immediately. Dry at 100°C for 24h and re-weigh.
-
Calculation: % Water = ((Wet Weight - Dry Weight) / Wet Weight) * 100.
-
-
Statistical Validation: Data must be analyzed via One-Way ANOVA with Bonferroni post-hoc correction.
-
Success Criteria: P4-3-CMO group must show statistically significant reduction in water content (p<0.05) vs. Vehicle, comparable to Native P4.
-
Critical Analysis: Genomic vs. Non-Genomic Effects[1]
The utility of P4-3-CMO extends beyond simple solubility. It serves as a probe for distinguishing receptor subtypes involved in neuroprotection.
-
Genomic (Nuclear PR): Slow onset (hours to days). Regulates gene expression of anti-apoptotic factors (Bcl-2).
-
Non-Genomic (Membrane PR): Rapid onset (minutes). P4-3-CMO, once hydrolyzed, releases P4 which acts on mPRs to activate PI3K/Akt and MAPK/ERK pathways.
-
Note: While P4-3-CMO-BSA (the protein conjugate) is membrane impermeable and isolates mPR effects, the small molecule P4-3-CMO salt described here crosses the BBB and accesses both compartments, maximizing therapeutic potential.
References
-
MacNevin, C. J., et al. (2012). "Water-Soluble Progesterone Analogues Are Effective, Injectable Treatments in Animal Models of Traumatic Brain Injury." ACS Medicinal Chemistry Letters, 3(5), 362–366. Link
-
Sayeed, I., et al. (2007). "Progesterone inhibits ischemic brain injury in a rat model of permanent middle cerebral artery occlusion." Restorative Neurology and Neuroscience, 25(2), 151-159. Link
-
Stein, D. G. (2011). "Progesterone in the treatment of acute traumatic brain injury: a review of the experimental evidence." Progress in Brain Research, 161, 287-300. Link
-
Eyal, S., et al. (2013). "The effect of progesterone on the expression of P-glycoprotein in the blood-brain barrier." Journal of Pharmacology and Experimental Therapeutics, 347(2), 391-399. Link
-
Guennoun, R. (2020). "Progesterone in the Brain: Hormone, Neurosteroid and Neuroprotectant." International Journal of Molecular Sciences, 21(15), 5271. Link
Sources
- 1. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]
- 2. Evaluating the neuroprotective effects of progesterone receptors on experimental traumatic brain injury: The PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 4. Progesterone and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone Increases the Release of Brain-Derived Neurotrophic Factor from Glia via Progesterone Receptor Membrane Component 1 (Pgrmc1)-Dependent ERK5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity and Selectivity Profile of P4-3-CMO for Nuclear Progesterone Receptors
The following technical guide provides an in-depth analysis of the binding affinity of Progesterone-3-(O-carboxymethyl)oxime (P4-3-CMO) to nuclear progesterone receptors (nPR), designed for researchers in steroid biochemistry and drug development.
Technical Whitepaper | Version 1.0
Executive Summary
Progesterone-3-(O-carboxymethyl)oxime (P4-3-CMO) is a synthetic derivative of progesterone (P4) primarily utilized as a hapten for immunoconjugation (e.g., P4-3-CMO-BSA). Its utility in signaling research hinges on a critical pharmacological distinction: selectivity for membrane-associated signaling over genomic nuclear activation.
While native progesterone binds with high affinity (
Molecular Architecture & Interaction Mechanics
To understand the loss of affinity, one must analyze the atomic interactions within the nPR Ligand Binding Domain.
The Critical Role of the 3-Keto Group
The genomic action of progesterone is initiated when P4 binds to the hydrophobic pocket of the nPR LBD (helices 3, 5, 7, 11, and 12).
-
The Anchor: The 3-keto oxygen of the progesterone A-ring functions as a critical hydrogen bond acceptor.
-
The Interaction: It forms a specific hydrogen bond network with Gln-725 (in hPR) and a conserved water molecule. This interaction locks the A-ring in place, stabilizing the receptor in an active conformation that allows helix 12 to fold over the pocket (the "mousetrap" mechanism).
Structural Interference of P4-3-CMO
P4-3-CMO replaces the 3-keto oxygen with a carboxymethyloxime group (
-
Steric Clash: The extended oxime side chain is significantly bulkier than a single oxygen atom. The nPR binding pocket is sterically restricted around the A-ring, preventing the accommodation of the carboxymethyl tail.
-
Electronic Disruption: The nitrogen of the oxime changes the electronic character of the 3-position, disrupting the precise hydrogen bond geometry required by Gln-725.
-
Consequence: The inability to form the stabilizing H-bond network results in a high dissociation rate (
) and a failure to stabilize the active receptor conformation.
Comparative Binding Profile
The following table summarizes the binding characteristics of P4 variants against the Nuclear Receptor (nPR) versus Membrane Receptors (mPR/PGRMC1).
| Ligand | Modification Site | nPR Affinity ( | mPR/Membrane Potency ( | Primary Application |
| Progesterone (P4) | None (Native) | High (~1-5 nM) | High (~10-20 nM) | Genomic & Non-genomic signaling |
| P4-3-CMO | A-ring (C3) | Negligible / Very Low (>1 | Moderate/High* | Precursor for conjugation; Membrane agonist |
| P4-3-CMO-BSA | A-ring (C3) + Protein | None (Steric exclusion) | High | Selective isolation of membrane signaling |
> Note: P4-3-CMO retains significant potency for membrane receptors (e.g., sperm
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways and the selective blockade provided by the P4-3-CMO structure.
Figure 1: Divergent signaling selectivity. P4-3-CMO (red) activates membrane receptors but fails to engage the nuclear receptor due to A-ring modification.
Experimental Validation Framework
To empirically verify the low affinity of P4-3-CMO for nPR in your specific system, use the following Competitive Binding Assay . This protocol is self-validating through the use of specific controls.
Protocol: Competitive Radioligand Binding (Cytosolic nPR)
Objective: Determine the Relative Binding Affinity (RBA) of P4-3-CMO compared to native P4.
Reagents:
-
Source: Cytosol from nPR-positive cells (e.g., T47D or MCF-7 breast cancer lines).
-
Radioligand:
-Progesterone (High specific activity). -
Competitors: Unlabeled Progesterone (Standard), P4-3-CMO (Test), Cortisol (Specificity Control).
Workflow:
-
Preparation: Isolate cytosol containing nPR in ice-cold TEG buffer (10mM Tris, 1.5mM EDTA, 10% Glycerol, pH 7.4) containing protease inhibitors.
-
Incubation:
-
Mix 100
L cytosol with 2 nM -Progesterone. -
Add increasing concentrations of unlabeled competitor (
M to M). -
Control 1 (Total Binding):
-P4 + Vehicle (Ethanol < 1%). -
Control 2 (Non-Specific Binding):
-P4 + 1000-fold excess unlabeled P4.
-
-
Equilibrium: Incubate at 4°C for 16–18 hours. (Low temperature prevents receptor degradation and metabolic conversion).
-
Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 2500 x g for 10 min.
-
Quantification: Count radioactivity (DPM) in the supernatant (Bound fraction).
Data Analysis:
Plot % Specific Binding vs. Log[Competitor]. Calculate
Expected Result:
-
Progesterone: Sigmoidal displacement curve,
. -
P4-3-CMO: Minimal displacement at low concentrations. Displacement may only occur at very high concentrations (
), indicating an RBA of < 0.1% to 1%.
Workflow Diagram
Figure 2: Step-by-step workflow for validating nPR binding affinity.
Functional Implications for Drug Development
The inability of P4-3-CMO to bind nPR makes it a critical control molecule in drug development pipelines targeting steroid receptors:
-
De-convoluting Mechanisms: If a cellular response (e.g., rapid kinase activation) is preserved with P4-3-CMO (or P4-3-CMO-BSA) but blocked by nPR antagonists (like RU486), it suggests a complex crosstalk or an alternative binding site. However, typically, P4-3-CMO responses that are insensitive to genomic transcription inhibitors (Actinomycin D) confirm a membrane-initiated mechanism.
-
Assay Specificity: In ELISA development, antibodies raised against P4-3-CMO-BSA often show high specificity for the A-ring but may cross-react with 5
-reduced metabolites if the 3-position geometry is not strictly recognized. -
Safety Profiling: For therapeutic candidates based on oxime structures, the reduced nPR affinity suggests a lower risk of classic genomic side effects (e.g., endometrial hyperplasia), provided the molecule does not metabolize back to the ketone.
References
-
Sica, V., Nola, E., Parikh, I., Puca, G. A., & Cuatrecasas, P. (1973). Purification of oestradiol receptors by affinity chromatography. Nature New Biology, 244(131), 36-40. Link(Establishes the principle that 3-position modification disrupts nuclear receptor binding).
- Blackmore, P. F., et al. (1991). Progesterone signaling in human sperm: Immunological evidence for a surface receptor. Molecular and Cellular Endocrinology. (Demonstrates P4-3-CMO as a functional agonist for membrane receptors despite reduced nuclear potency).
-
Williams, S. P., & Sigler, P. B. (1998). Atomic structure of progesterone complexed with its receptor.[1][2][3][4][5] Nature, 393(6683), 392-396. Link(Structural confirmation of the 3-keto/Gln-725 interaction).
-
Thomas, P. (2008). Characteristics of membrane progestin receptor alpha (mPRalpha) and progesterone membrane receptor component 1 (PGRMC1) and their roles in mediating rapid progestin actions. Frontiers in Neuroendocrinology, 29(2), 292-312. Link(Review of membrane vs. nuclear receptor selectivity).
-
Tan, H., et al. (2013). X-ray crystal structure of the ancestral 3-ketosteroid receptor-progesterone-mifepristone complex.[3][4] PLOS ONE. Link
Sources
- 1. Atomic structure of progesterone complexed with its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystal structure of the ancestral 3-ketosteroid receptor-progesterone-mifepristone complex shows mifepristone bound at the coactivator binding interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pnas.org [pnas.org]
Engineering Specificity: The Structural and Kinetic Divergence of Progesterone C3 vs. C11 Conjugates in Immunoassay Development
Executive Summary
The quantification of progesterone—a critical C21 steroid hormone—is foundational to reproductive endocrinology, veterinary diagnostics, and drug development. Because progesterone has a low molecular weight (314.5 g/mol ), it acts as a hapten and cannot elicit an immune response on its own[1]. It must be covalently conjugated to a macromolecular carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to become immunogenic[1].
However, the specific site of this conjugation dictates the structural orientation of the presented hapten. This whitepaper provides an in-depth technical analysis of the causality behind conjugating progesterone at the C3 versus the C11 position. By understanding the structural biology and the resulting "bridge effects," assay developers can design highly sensitive, heterologous immunoassays that maximize both affinity and specificity.
The Hapten Challenge and Steroid Structural Biology
The specificity of an antibody raised against a steroid hapten is governed by Landsteiner’s Principle , which states that the immune system will generate the highest specificity antibodies against the portion of the hapten that is furthest from the site of conjugation.
Progesterone consists of a four-ring steroid nucleus (A, B, C, and D rings) with two primary functional groups:
-
The A-Ring: Contains a unique
-3-ketone structure. -
The D-Ring: Contains a C20 ketone on the C17 side chain.
If a linker is attached to the A-ring, the unique
C3 Conjugates: The 3-Carboxymethyloxime (3-CMO) Approach
Conjugation Chemistry
Conjugation at the C3 position is typically achieved by reacting the C3 ketone with
Immunological Outcome and Causality
When progesterone-3-CMO is used as an immunogen, the bulky carrier protein completely masks the A-ring[3]. The immune system primarily "sees" the D-ring and the C20 ketone. The Causality of Cross-Reactivity: Because the D-ring structure is highly conserved across many steroid hormones and metabolites (e.g., pregnenolone, 11-deoxycortisol, allopregnanolone), antibodies raised against C3 conjugates exhibit severe cross-reactivity[3]. The antibody cannot distinguish progesterone from other steroids because the distinguishing feature (the A-ring) was hidden during antibody generation[4].
C11 Conjugates: The 11α-Hemisuccinate (11-HS) Approach
Conjugation Chemistry
Conjugation at the C11 position is chemically more complex. It requires starting with 11
Immunological Outcome and Causality
Attaching the carrier protein at the C11 position projects the progesterone molecule outward, leaving both the A-ring (
Fig 1. Structural divergence and immunological outcomes of Progesterone C3 vs. C11 conjugation.
Quantitative Cross-Reactivity Comparison
The structural theory translates directly into empirical assay performance. Table 1 summarizes the typical cross-reactivity profiles of antibodies raised against C3 vs. C11 conjugates.
Table 1: Cross-Reactivity Profiles of Anti-Progesterone Antibodies
| Steroid Competitor | Anti-C3 (3-CMO) Cross-Reactivity (%) | Anti-C11 (11-HS) Cross-Reactivity (%) |
| Progesterone | 100% | 100% |
| 11-Deoxycortisol | ~50.0% | < 0.1% |
| Pregnenolone | ~21.7% | < 0.1% |
| 17 | ~10.0% | ~1.0 - 13.0% |
| Cortisol | < 1.0% | < 0.1% |
| Testosterone | < 1.0% | < 0.1% |
(Data synthesized from standard immunoassay validation criteria[5],[6],[4])
Strategic Assay Design: The Heterologous Advantage
While C11 conjugates produce superior antibodies, using a C11-based enzyme tracer (e.g., Progesterone-11-HS-HRP) in a competitive ELISA often results in poor sensitivity. This is due to the "Bridge Effect" .
The Causality of the Bridge Effect: If the antibody was raised against an 11-HS linker, it will recognize not only the progesterone molecule but also the 11-HS linker itself. When an 11-HS enzyme tracer is introduced, the antibody binds it with extreme affinity. Free progesterone in the patient sample (which lacks the linker) struggles to competitively displace the tracer, resulting in a flat standard curve and poor assay sensitivity[7].
The Heterologous Solution: To break the bridge effect, assay developers use a heterologous assay format [8]. By pairing a highly specific Anti-C11 Antibody with a C3-Enzyme Tracer (e.g., Progesterone-3-CMO-HRP), the antibody only recognizes the progesterone moiety of the tracer, not the C3 linker[7]. Because the antibody's affinity for the C3-tracer is lower than its affinity for an 11-HS tracer, free progesterone from the sample can easily outcompete the C3-tracer. This kinetic advantage drastically improves the limit of detection (LOD)[7].
Fig 2. Heterologous competitive ELISA utilizing Anti-C11 antibodies and C3-HRP enzyme tracers.
Experimental Protocol: Developing a Heterologous Progesterone ELISA
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for a heterologous competitive ELISA. It incorporates zero standards (
Phase 1: Reagent Preparation
-
Solid Phase Coating: Dilute purified Anti-Progesterone-11
-HS (Rabbit IgG) to 1.0 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C. -
Blocking: Wash the plate 3x with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate for 1 hour at Room Temperature (RT) to prevent non-specific binding.
-
Tracer Preparation: Dilute the heterologous tracer, Progesterone-3-CMO-Horseradish Peroxidase (HRP), to the predetermined working concentration (e.g., 1:50,000) in Assay Buffer (PBS + 0.1% BSA).
Phase 2: Assay Execution (Competitive Binding)
-
Standard Curve Setup: Prepare progesterone standards ranging from 0 to 50 ng/mL.
-
Self-Validation Controls:
-
Designate two wells as NSB (Assay Buffer only, no antibody).
-
Designate two wells as
(Assay Buffer + Tracer, representing maximum binding)[9].
-
-
Sample Addition: Pipette 50 µL of standards, controls, and unknown samples into their respective wells[9].
-
Tracer Addition: Immediately add 50 µL of the Progesterone-3-CMO-HRP tracer to all wells (except blanks).
-
Incubation: Shake the plate gently (500 rpm) for 2 hours at RT to allow equilibrium competition between free progesterone and the tracer for the limited Anti-C11 antibody binding sites[9].
Phase 3: Signal Development & Quantification
-
Washing: Aspirate and wash the plate 5x with Wash Buffer to remove all unbound free progesterone and unbound tracer[9].
-
Substrate Addition: Add 100 µL of TMB (Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-20 minutes. The HRP enzyme on the bound tracer will convert TMB to a blue product[9].
-
Stopping the Reaction: Add 50 µL of Stop Solution (1M
) to each well. The color will shift from blue to yellow. -
Measurement: Read the optical density (OD) immediately at 450 nm using a microplate reader[9].
-
Data Analysis: Subtract the average NSB OD from all readings. Plot the standard curve using a 4-parameter logistic (4PL) curve fit. The concentration of progesterone in the sample is inversely proportional to the OD.
Conclusion
The development of robust progesterone immunoassays hinges on the principles of steroid structural biology. Conjugation at the C3 position masks the critical A-ring, yielding antibodies with high cross-reactivity to structurally similar metabolites. Conversely, C11 conjugation exposes the entire steroid nucleus, generating highly specific antibodies. By strategically combining an Anti-C11 antibody with a C3-enzyme tracer, assay developers can bypass the kinetic limitations of the bridge effect, achieving a heterologous assay that delivers both unparalleled specificity and extreme sensitivity.
References
-
Development of radioimmunometric assays and kits for non-clinical applications. International Atomic Energy Agency (IAEA) TECDOC.[Link]
-
Polarization fluoroimmunoassay of progesterone. PubMed (National Institutes of Health).[Link]
-
Enzyme-Linked Immunosorbent Assay of Progesterone in Serum Using Penicillinase as Label. Iranian Biomedical Journal / SciSpace.[Link]
-
A versatile enzyme immunoassay for the determination of progestogens in feces and serum. ResearchGate. [Link]
-
A sensitive EIA for 17p-estradiol and progesterone in culture medium for oocyte in vitro maturation procedures. University of Navarra.[Link]
-
PROGESTERONE[125I] RIA KIT. SCETI Medical Lab. [Link]
-
A radio-immunoassay of 17-alpha-hydroxyprogesterone. South African Medical Journal. [Link]
Sources
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.co.za [journals.co.za]
- 5. sceti.co.jp [sceti.co.jp]
- 6. revistas.unav.edu [revistas.unav.edu]
- 7. scispace.com [scispace.com]
- 8. [Polarization fluoroimmunoassay of progesterone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Progesterone 3-(O-carboxymethyl)oxime CAS 50909-89-2 properties
Hapten Design, Conjugation Dynamics, and Immunoassay Application
Executive Summary
Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO) represents a critical class of steroid haptens used to overcome the non-immunogenic nature of low-molecular-weight lipids. By derivatizing the C3 ketone of progesterone, P4-3-CMO introduces a carboxylic acid "handle" for conjugation while preserving the structural integrity of the steroid's D-ring and C20-C21 side chain—features essential for specific antibody recognition. This guide details the physicochemical profile of P4-3-CMO, delineates the mechanistic advantages of C3-coupling strategies, and provides a validated protocol for generating high-titer protein conjugates for competitive ELISA and RIA development.
Part 1: Physicochemical Profile
Understanding the solubility and stability profile of P4-3-CMO is prerequisite to successful bioconjugation. Unlike hydrophilic haptens, P4-3-CMO requires careful solvent management to prevent precipitation during the aqueous coupling phase.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | Progesterone 3-(O-carboxymethyl)oxime |
| CAS Number | 50909-89-2 |
| Molecular Formula | C₂₃H₃₃NO₄ |
| Molecular Weight | 387.51 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Chloroform (50 mg/mL), DMF, DMSO, Ethanol.[1][2] Insoluble in water. |
| Functional Group | Carboxylic acid (via carboxymethyloxime linker) |
| Purity Standard | ≥98% (TLC) |
| Storage | -20°C (Desiccated); Protect from light to prevent oxime isomerization |
Part 2: Hapten Design & Immunochemistry
The selection of the conjugation site on a steroid nucleus dictates the specificity of the resulting antibody. This is the "Principle of Distal Recognition."
The C3 Advantage
-
Exposure of Critical Epitopes: Conjugating at the C3 position (A-ring) orients the steroid so that the D-ring and the C17 side chain are distal to the carrier protein. This exposure forces the immune system to generate antibodies that recognize the unique C20-ketone and C21-methyl group of progesterone, distinguishing it from analogues like testosterone or cortisol.
-
Bridge Heterology: In competitive immunoassays, using a tracer synthesized with a different linker (e.g., C11-hemisuccinate) than the immunogen (C3-CMO) can eliminate "bridge antibodies"—antibodies that recognize the linker rather than the steroid. This heterologous approach significantly increases assay sensitivity.
Structural Visualization
The following diagram illustrates the conjugation logic and the resulting orientation of the hapten.
Figure 1: The derivatization pathway from native progesterone to the immunogenic conjugate. Note that C3-coupling exposes the D-ring (blue node) for antibody recognition.
Part 3: Technical Workflow – Bioconjugation Protocol
Objective: Covalent attachment of P4-3-CMO to Bovine Serum Albumin (BSA) via the Mixed Anhydride or Activated Ester method. Challenge: P4-3-CMO is hydrophobic, while BSA is hydrophilic. Solution: A mixed-solvent system (DMF/Buffer) is required.
Reagents Required[3][4][5]
-
Carrier: BSA (Fraction V, fatty acid-free preferred).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Solvents: Anhydrous DMF (Dimethylformamide).
-
Buffer: Carbonate/Bicarbonate Buffer (0.1 M, pH 9.6) or PBS (pH 7.4).
Step-by-Step Protocol
1. Activation Phase (Organic Phase)
-
Rationale: The carboxyl group on P4-3-CMO is not reactive enough to couple with amines spontaneously. We must convert it to an active NHS-ester.
-
Procedure:
-
Dissolve 10 mg of P4-3-CMO in 0.5 mL of anhydrous DMF. Ensure complete solubilization.
-
Add a 1.5-molar excess of EDC and NHS to the solution.
-
Incubate at Room Temperature (RT) for 2–4 hours with gentle stirring.
-
Note: Keep this reaction strictly anhydrous to prevent hydrolysis of the active ester.
-
2. Conjugation Phase (Mixed Phase)
-
Rationale: The activated hapten must react with the epsilon-amino groups of lysine residues on the BSA.
-
Procedure:
-
Dissolve 20 mg of BSA in 2.0 mL of Carbonate Buffer (pH 9.6). High pH ensures lysine amines are deprotonated and nucleophilic.
-
Critical Step: Dropwise, add the activated P4-3-CMO/DMF solution to the BSA solution while vortexing or stirring rapidly.
-
Constraint: Ensure the final solvent mixture does not exceed 20-30% DMF, or the BSA may precipitate/denature.
-
Incubate overnight at 4°C in the dark.
-
3. Purification Phase
-
Rationale: Remove unreacted hapten and byproducts (isourea) to prevent interference in downstream assays.
-
Procedure:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours at 4°C, changing the buffer at least 4 times.
-
Validation: Measure UV absorbance at 248 nm (characteristic of the steroid enone system) and 280 nm (protein). A shift in the 248/280 ratio compared to native BSA confirms conjugation.
-
Part 4: Assay Development & Validation
Once the conjugate is synthesized, it serves as the "solid phase antigen" in competitive ELISA or as the immunogen.
Competitive ELISA Logic
In a competitive format, the P4-3-CMO-BSA conjugate is coated onto the plate. Free progesterone (from the sample) competes with the coated conjugate for binding to the anti-progesterone antibody.
-
High Sample Progesterone → Low Antibody Binding to Plate → Low Signal .
-
Low Sample Progesterone → High Antibody Binding to Plate → High Signal .
Figure 2: Competitive ELISA workflow utilizing P4-3-CMO-BSA as the capture antigen.
References
-
Sigma-Aldrich. Progesterone 3-(O-carboxymethyl)oxime Product Specification (P3277). Retrieved from
-
Bio-Rad Antibodies. Progesterone-BSA Conjugate Datasheet (7720-0750). Retrieved from
- Fantl, V. E., et al. (1982). Gross-reactivity of monoclonal antibodies raised against progesterone-11-hemisuccinate and progesterone-3-carboxymethyloxime. Journal of Steroid Biochemistry.
- Corrie, J. E. T. (1983). Radiolabelled immunoassays for steroids: The effect of bridge heterology. In Immunoassays for Clinical Chemistry.
-
Erlanger, B. F., et al. (1957). Steroid-protein conjugates.[5] I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone. Journal of Biological Chemistry. (Foundational methodology for steroid-BSA conjugation).
Sources
- 1. Progesterone 3-oxime - Wikipedia [en.wikipedia.org]
- 2. CN102504002A - Progesterone artificial antigen, preparation method for same and application thereof - Google Patents [patents.google.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. usbio.net [usbio.net]
- 5. Comparison of different antibody-conjugate derivatives for the development of a sensitive and specific progesterone assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Aqueous Stability and Bioavailability of Progesterone via Oxime Derivatization: A Technical Guide
Executive Summary & Biopharmaceutical Context
Progesterone (PROG) is a critical endogenous steroid hormone utilized extensively in hormone replacement therapy and neuroprotection. However, its clinical utility is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II status—characterized by high permeability but exceptionally low aqueous solubility (~5.46 mg/L at room temperature)[1]. This poor solubility necessitates lipid-based formulations or painful intramuscular injections and results in rapid metabolic clearance.
To circumvent these limitations, drug development professionals frequently employ prodrug strategies, specifically the synthesis of progesterone oxime derivatives such as Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO) and various C-20 oxime conjugates. By introducing an ionizable or highly polar moiety via an oxime linkage, aqueous solubility can be increased by several orders of magnitude[2]. However, this modification introduces a new variable: the hydrolytic stability of the oxime bond in aqueous media.
This whitepaper provides an in-depth mechanistic analysis of the stability of progesterone oxime derivatives in aqueous solutions, detailing the structural rationale, degradation pathways, and self-validating experimental protocols required to accurately quantify their kinetic stability.
Structural Rationale and Stability Mechanics
The Oxime Advantage
The derivatization of the C-3 or C-20 ketones of progesterone into oximes (
pH-Dependent Hydrolysis (The Causality of Degradation)
The primary vulnerability of oxime derivatives in aqueous solution is the reversible, acid- or base-catalyzed hydrolysis of the imine-like
-
Neutral to Slightly Alkaline Media (pH 7.0 - 7.4): In physiological buffers like Phosphate Buffered Saline (PBS), oxime esters (e.g., C-20 valine conjugates) undergo general base-catalyzed hydrolysis. The buffer components actively assist in the nucleophilic attack of water on the electrophilic carbon, leading to a relatively rapid degradation back to the parent progesterone[3].
-
Slightly Acidic Media (pH < 5.0): At a lower pH, the concentration of hydroxide ions is negligible, and the oxime nitrogen is not sufficiently protonated to activate the carbon toward weak nucleophiles. Consequently, these derivatives enter a "stability valley." For example, C-20 oxime conjugates that exhibit a half-life of ~11.4 hours at pH 7.0 are reported to be indefinitely stable at pH < 5.0[3]. Furthermore, recent studies on rotamer-controlled self-immolative oxime prodrugs demonstrate stability exceeding 7 days in pH 5.0 acetate buffer[4].
Fig 1. Base-catalyzed hydrolysis pathway of progesterone oxime derivatives in aqueous solutions.
Formulation Strategies to Enhance Aqueous Stability
When formulating progesterone oximes for sustained aqueous stability (e.g., for liquid injectables or oral solutions), controlling the microenvironment is paramount.
-
Buffer Selection: Avoiding phosphate buffers is critical, as phosphate acts as a bifunctional catalyst for oxime hydrolysis. Acetate or citrate buffers adjusted to pH 4.5–5.5 are preferred to maximize shelf-life[4].
-
Macrocyclic Encapsulation: The use of cyclodextrins, particularly Carboxymethyl-
-cyclodextrin (CM- -CD), provides a dual benefit. The hydrophobic cavity of the cyclodextrin encapsulates the steroidal core, sterically shielding the vulnerable oxime bond from bulk water nucleophilic attack, while the exterior carboxymethyl groups maintain high aqueous solubility[5].
Quantitative Data Summary
The following table synthesizes the physicochemical and stability parameters of native progesterone versus its key oxime derivatives, highlighting the inverse relationship between physiological pH exposure and chemical stability.
| Compound | Baseline Aqueous Solubility | Stability (Half-life) at pH 7.4 | Stability at pH 5.0 | Primary Degradation Route |
| Progesterone (PROG) | ~5.46 mg/L[1] | Stable (but insoluble) | Stable (but insoluble) | N/A |
| P4-3-CMO (Potassium Salt) | > 1 mol/L[2] | > 795 mins (in vitro)[2] | Indefinitely Stable | Base-catalyzed hydrolysis |
| C-20 Oxime Valine Conjugate | 146 μM[3] | 11.4 hours[3] | Indefinitely Stable[3] | Buffer-assisted hydrolysis |
| Self-Immolative Oxime Prodrugs | > 10 mg/mL[4] | Rapid (Minutes to Hours)[4] | > 7 Days[4] | Cyclization / Hydrolysis |
Experimental Methodology: Self-Validating Kinetic Stability Assay
To accurately measure the kinetic stability of progesterone oxime derivatives, the analytical protocol must not inadvertently cause degradation. The following step-by-step LC-MS/MS workflow utilizes an acidic quenching mechanism to create a self-validating system; by immediately dropping the pH of the aliquot, the hydrolysis is halted, ensuring the autosampler does not introduce artifactual degradation[4].
Protocol: LC-MS/MS Stability Profiling of Progesterone Oximes
Phase 1: Media Preparation & Initiation
-
Prepare two distinct aqueous environments: 50 mM Acetate Buffer (pH 5.0) and 50 mM Phosphate Buffered Saline (PBS, pH 7.4). Rationale: This isolates the variable of pH and buffer-catalysis.
-
Pre-warm the media to 37°C in a shaking incubator.
-
Spike the progesterone oxime derivative (from a 10 mM DMSO stock) into the pre-warmed media to achieve a final concentration of 10 μM (ensure DMSO
1% v/v to prevent co-solvent artifacts).
Phase 2: Sampling and Acidic Quenching (Critical Step)
4. At designated time points (
- Causality: The acetonitrile precipitates any proteins (if testing in plasma), while the formic acid drops the micro-pH to < 4.0. As established, oximes are indefinitely stable at this acidic pH, effectively "freezing" the degradation profile for accurate downstream analysis[4],[3].
Phase 3: LC-MS/MS Quantification 6. Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. 7. Transfer the supernatant to autosampler vials. 8. Analyze via LC-MS/MS utilizing a C18 column, monitoring the MRM transitions for both the intact oxime prodrug and the parent progesterone to ensure mass balance.
Fig 2. Workflow for the synthesis and kinetic stability evaluation of progesterone oxime derivatives.
Conclusion
The derivatization of progesterone into oxime conjugates represents a highly effective methodology for overcoming the inherent aqueous insolubility of the parent steroid. However, the success of these formulations hinges entirely on understanding the hydrolytic vulnerabilities of the oxime bond. By formulating in slightly acidic, non-phosphate buffers (pH ~5.0) and utilizing macrocyclic encapsulators like CM-
References
- Progesterone carboxymethyloxime - Wikipedia Source: Wikipedia URL
- A New Approach for Improving the Water Solubility of Progesterone by Encapsulation with Carboxymethyl- -CD Source: Organic Chemistry Research URL
- Rotamer-Controlled Self-Immolative Linkers Enable Tunable Release of Neurosteroid Oxime Prodrugs Source: ACS Medicinal Chemistry Letters URL
- US11274118B2 - Progesterone analogs and uses related thereto Source: Google Patents URL
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids Source: MDPI / Pharmaceutics URL
Sources
- 1. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids [mdpi.com]
- 2. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]
- 3. US11274118B2 - Progesterone analogs and uses related thereto - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemres.org [orgchemres.org]
Technical Whitepaper: Physicochemical Profiling of Progesterone 3-CMO
[1]
Executive Summary
Progesterone 3-(O-carboxymethyl)oxime (Progesterone 3-CMO) is the critical hapten derivative used to generate high-specificity antibodies against progesterone.[1] By modifying the C3 ketone position, this molecule preserves the structural integrity of the D-ring and the C20 ketone, which are essential for distinguishing progesterone from corticosteroids and other pregnane derivatives.[1] This guide details the molecular metrics, acid-base dissociation behaviors, and bioconjugation protocols required for assay development.
Part 1: Chemical Identity & Molecular Metrics[2][3]
Fundamental Parameters[1]
Structural Analysis
The molecule is synthesized by the condensation of progesterone with (aminooxy)acetic acid (carboxymethoxylamine).[1] This reaction converts the
Key Structural Features:
-
Steroid Nucleus: The hydrophobic pregn-4-ene core remains intact.[1]
-
Linker Arm: The
moiety extends from C3.[1] This "linker" provides the necessary spatial separation between the steroid hapten and the carrier protein (e.g., BSA, KLH) to prevent steric hindrance during antibody recognition.[1] -
Functional Group: The terminal carboxylic acid is the sole site for chemical activation (conjugation).
Figure 1: Synthesis pathway of Progesterone 3-CMO via oxime formation.[1][5]
Part 2: Acid-Base Dissociation (pKa) & Solubility[1]
pKa Determination
The ionizable group in Progesterone 3-CMO is the carboxylic acid on the carboxymethyloxime tail.[1]
-
Functional Group:
-oxy carboxylic acid ( ).[1] -
Estimated pKa: 3.6 ± 0.2
-
Mechanistic Insight: Standard aliphatic carboxylic acids (e.g., acetic acid) have a pKa of ~4.76. In Progesterone 3-CMO, the ether oxygen atom at the
-position exerts an electron-withdrawing inductive effect (-I effect), which stabilizes the carboxylate anion ( ) and increases acidity.[1] This is analogous to methoxyacetic acid (pKa 3.53).[1]
Solubility Profile
Progesterone 3-CMO exhibits amphiphilic properties but remains dominated by the hydrophobic steroid backbone.[1]
| Solvent | Solubility | Notes |
| Water (pH < 7) | Insoluble | The protonated acid form is highly hydrophobic.[1] |
| PBS (pH 7.4) | Low/Sparingly | Soluble as a salt (carboxylate anion), but may require co-solvent.[1] |
| Chloroform | High (~50 mg/mL) | Preferred solvent for initial handling or storage. |
| DMSO / DMF | High | Ideal for bioconjugation reactions (compatible with water). |
| Ethanol | Soluble | Useful for stock solutions. |
Critical Handling Note: Do not attempt to dissolve the powder directly in neutral aqueous buffer. Dissolve in a minimal volume of DMSO or DMF first, then add dropwise to the aqueous buffer while stirring.
Part 3: Bioconjugation Chemistry
To utilize Progesterone 3-CMO in immunoassays (ELISA, LFIA), it must be conjugated to a carrier protein (BSA for immunogen, HRP/ALP for tracer).[1] The low molecular weight (387.51 Da) means it is not immunogenic on its own.[1]
The EDC/NHS Activation Pathway
The most robust method utilizes Carbodiimide chemistry to create a stable amide bond between the carboxylic acid of the hapten and the lysine amines of the protein.
Figure 2: Two-step EDC/NHS coupling strategy for Progesterone 3-CMO.[1]
Part 4: Experimental Protocols
Solubilization Protocol (Self-Validating)
-
Objective: Prepare a 10 mg/mL stock solution.
-
Reagents: Anhydrous DMSO (Dimethyl sulfoxide).
-
Weigh 10 mg of Progesterone 3-CMO.[1]
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex for 30 seconds. Solution should be clear and colorless.
-
Validation: If cloudy, sonicate for 1 minute. If still cloudy, check water content of DMSO.
-
-
Storage: Aliquot and store at -20°C. Stable for >6 months.
Conjugation to BSA (Immunogen Preparation)[1]
-
Molar Ratio Target: 30:1 (Hapten:BSA) to ensure high immunogenicity.
-
Buffer A: 0.1 M MES, 0.9% NaCl, pH 4.7.
-
Buffer B: 0.1 M PBS, pH 7.2.
Step-by-Step:
-
Activation:
-
Coupling:
-
Dissolve 10 mg BSA in 1 mL Buffer B.
-
Add the activated hapten mixture dropwise to the BSA solution while vortexing gently.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
-
Purification (Critical):
-
Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes to remove unreacted hapten and urea byproducts.
-
Alternative: Use a Desalting Column (MWCO 7 kDa).[1]
-
UV-Vis Characterization[1]
-
Progesterone Base Peak: 240 nm (
).[1] -
3-CMO Shift: The oxime modification typically shifts the
slightly (245-255 nm).[1] -
Quantification: Measure absorbance of the purified conjugate at 250 nm and 280 nm (protein). Use the molar extinction coefficients to calculate the Hapten Density (Epitope Density).
References
Sources
- 1. Progesterone 3-(O-carboxymethyl)oxime | LGC Standards [lgcstandards.com]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]
- 5. testosterone (Z)-3-(O-carboxymethyl)oxime | C21H31NO4 | CID 13059495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective 3-(O-carboxymethyl)oxime formation in steroidal 3,20-diones for hapten immunospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Covalent Conjugation of Progesterone 3-CMO to Bovine Serum Albumin (BSA) using EDC/NHS Chemistry
Abstract
This comprehensive technical guide provides a detailed protocol for the covalent conjugation of Progesterone 3-(O-carboxymethyl)oxime (Progesterone 3-CMO) to Bovine Serum Albumin (BSA) utilizing the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the development of immunoassays, antibody production, and other applications requiring the display of the progesterone hapten on a carrier protein. The protocol herein is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles, key reaction parameters, and methods for characterization of the final conjugate.
Introduction: The Significance of Progesterone-BSA Conjugates
Progesterone, a key steroid hormone, plays a pivotal role in the reproductive cycle and pregnancy. Due to its small molecular size, progesterone itself is not immunogenic. To elicit an immune response and generate specific antibodies for use in immunoassays such as ELISA, it must be covalently linked to a larger carrier protein.[1] Bovine Serum Albumin (BSA) is a commonly used carrier protein due to its high solubility, stability, and abundance of primary amine groups available for conjugation.
Progesterone 3-(O-carboxymethyl)oxime (Progesterone 3-CMO) is a derivative of progesterone that incorporates a terminal carboxyl group, making it amenable to standard crosslinking chemistries.[1][2][3] The conjugation of Progesterone 3-CMO to BSA via the formation of a stable amide bond creates an immunogen that effectively presents the progesterone molecule to the immune system, facilitating the production of high-affinity antibodies for sensitive and specific progesterone assays.[1]
Principles of the EDC/NHS Coupling Chemistry
The conjugation of Progesterone 3-CMO to BSA is achieved through a "zero-length" crosslinking reaction mediated by EDC and NHS.[4][5] This two-step process is highly efficient and allows for the formation of a stable amide bond between the carboxyl group of Progesterone 3-CMO and the primary amine groups (from lysine residues and the N-terminus) on BSA.[4][5]
Step 1: Activation of the Carboxyl Group
EDC activates the carboxyl group of Progesterone 3-CMO, forming a highly reactive but unstable O-acylisourea intermediate.[4][5] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][6]
Step 2: Formation of a Semi-Stable NHS Ester and Amide Bond Formation
The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions.[4][5] To enhance the efficiency and stability of the reaction, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[4][7] This NHS ester is less prone to hydrolysis and can react with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, releasing NHS.[4][6] The use of a two-step protocol, where the activation and conjugation steps are performed at their respective optimal pHs, is highly recommended.[6]
Figure 1: Mechanism of EDC/NHS mediated conjugation.
Materials and Reagents
| Reagent/Material | Specifications |
| Progesterone 3-(O-carboxymethyl)oxime | Purity ≥98% |
| Bovine Serum Albumin (BSA) | Lyophilized powder, fatty acid-free |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade, store at -20°C desiccated |
| NHS (N-hydroxysuccinimide) | Molecular Biology Grade, store at -20°C desiccated |
| MES (2-(N-morpholino)ethanesulfonic acid) | Buffer, for activation step |
| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4, for conjugation and dialysis |
| Borate Buffer | 0.2 M, pH 8.7 (optional conjugation buffer) |
| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Anhydrous, for dissolving Progesterone 3-CMO |
| Hydroxylamine | For quenching the reaction |
| Dialysis Tubing | MWCO 10-14 kDa |
| Magnetic Stirrer and Stir Bars | |
| pH Meter | |
| UV-Vis Spectrophotometer | |
| Centrifuge |
Detailed Experimental Protocol
This protocol is designed for a starting scale of approximately 10 mg of BSA. Optimization may be required for different scales.
Preparation of Reagents
-
BSA Solution (10 mg/mL): Dissolve 10 mg of BSA in 1 mL of 0.1 M MES buffer, pH 6.0. Mix gently to avoid foaming.
-
Progesterone 3-CMO Solution (10 mg/mL): Dissolve 5 mg of Progesterone 3-CMO in 0.5 mL of DMF or DMSO. Note: Progesterone 3-CMO is hydrophobic and requires an organic solvent for initial dissolution.
-
EDC Solution (10 mg/mL): Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water. EDC is moisture-sensitive and should be used promptly.[6][8]
-
NHS Solution (10 mg/mL): Immediately before use, dissolve 10 mg of NHS in 1 mL of ultrapure water. NHS is also sensitive to moisture.[6][8]
-
Activation Buffer: 0.1 M MES, pH 6.0.
-
Conjugation Buffer: 0.1 M PBS, pH 7.4.
-
Quenching Solution: 1 M Hydroxylamine in PBS, pH 7.4.
-
Dialysis Buffer: 0.1 M PBS, pH 7.4.
Two-Step Conjugation Procedure
Figure 2: Experimental workflow for progesterone-BSA conjugation.
Step 1: Activation of Progesterone 3-CMO
-
To the 0.5 mL of Progesterone 3-CMO solution, add 0.2 mL of the freshly prepared EDC solution and 0.2 mL of the freshly prepared NHS solution. This corresponds to a molar excess of EDC and NHS over Progesterone 3-CMO. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS are good starting points.[9][10]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[8] This allows for the efficient formation of the amine-reactive NHS ester.
Step 2: Conjugation to BSA
-
Slowly add the activated Progesterone 3-CMO solution dropwise to the 1 mL of BSA solution while gently stirring.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a small amount of 0.1 M phosphate buffer if necessary. The reaction of the NHS ester with primary amines is most efficient at this pH range.[4][6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
Step 3: Quenching the Reaction
-
To terminate the reaction and deactivate any unreacted NHS esters, add the quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM).[6]
-
Incubate for 15-30 minutes at room temperature.[6]
Purification of the Conjugate
Purification is crucial to remove unreacted Progesterone 3-CMO, EDC/NHS byproducts, and quenching reagents. Dialysis is a highly effective method for this purpose.[11][12][13]
-
Transfer the reaction mixture to a dialysis bag with a molecular weight cut-off (MWCO) of 10-14 kDa.[10] The MWCO should be significantly smaller than the molecular weight of BSA (~66.5 kDa) to retain the conjugate while allowing small molecules to diffuse out.[11]
-
Dialyze against 1 L of PBS (pH 7.4) at 4°C.
-
Change the dialysis buffer at least 3-4 times over a period of 48 hours to ensure complete removal of contaminants.
-
After dialysis, recover the purified Progesterone-BSA conjugate from the dialysis bag.
-
Measure the final volume and store the conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.[14]
Characterization of the Progesterone-BSA Conjugate
It is essential to characterize the conjugate to determine the molar incorporation ratio (moles of progesterone per mole of BSA).
UV-Vis Spectroscopy
A common method for estimating the degree of conjugation is through UV-Vis spectroscopy.[15] This method relies on the different absorbance maxima of the protein and the hapten.
-
Measure the UV-Vis spectrum of the purified Progesterone-BSA conjugate from 240 nm to 400 nm.
-
BSA has a characteristic absorbance maximum at 280 nm. Progesterone has a maximum absorbance around 240-250 nm. The conjugation will result in an increased absorbance in the 240-250 nm region relative to the 280 nm peak.
-
The molar incorporation ratio can be estimated using the Beer-Lambert law, by measuring the absorbance at 280 nm (for protein concentration) and at the absorbance maximum of Progesterone 3-CMO. A standard curve for Progesterone 3-CMO is required for accurate quantification.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can provide a more direct measurement of the conjugation ratio.[16]
-
Acquire the mass spectrum of the unconjugated BSA and the Progesterone-BSA conjugate.
-
The increase in the molecular weight of the conjugate compared to the native BSA corresponds to the mass of the incorporated progesterone molecules.[16]
-
The average number of progesterone molecules per BSA molecule can be calculated from the shift in the mass peak.
| Characterization Method | Principle | Expected Outcome |
| UV-Vis Spectroscopy | Differential absorbance of BSA (280 nm) and Progesterone 3-CMO (~240-250 nm). | Increased absorbance ratio (A250/A280) for the conjugate compared to unconjugated BSA. |
| MALDI-TOF MS | Measures the mass-to-charge ratio of molecules. | A shift to a higher molecular weight for the conjugate compared to unconjugated BSA, indicating successful conjugation. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis.[9] - Incorrect pH for activation or conjugation steps. - Insufficient molar excess of EDC/NHS. - Presence of competing nucleophiles (e.g., Tris, glycine) in buffers. | - Use fresh, high-quality EDC and NHS; allow to warm to room temperature before opening. - Verify the pH of MES (4.5-6.0) and PBS (7.0-8.5) buffers.[6] - Optimize the molar ratio of EDC/NHS to Progesterone 3-CMO. - Use non-amine, non-carboxylate buffers like MES and PBS.[6] |
| Precipitation of Conjugate | - High concentration of EDC.[6] - Aggregation of BSA due to pH changes or addition of organic solvent.[6] - Loss of stabilizing carboxylate groups during the reaction.[17] | - Reduce the concentration of EDC used.[6] - Add the activated hapten solution slowly and with constant stirring. Ensure the final concentration of organic solvent is low. - Perform a buffer exchange for the protein to ensure it is in a stabilizing buffer before conjugation. |
| Unconjugated Hapten Present After Purification | - Inefficient dialysis. - Incorrect MWCO of the dialysis membrane.[10] | - Increase the duration of dialysis and the frequency of buffer changes. - Ensure the dialysis membrane MWCO is appropriate (10-14 kDa).[10] |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the conjugation of Progesterone 3-CMO to BSA using EDC/NHS chemistry. By understanding the principles behind each step and carefully controlling the reaction parameters, researchers can successfully synthesize high-quality progesterone-BSA conjugates suitable for a wide range of applications in immunology and drug development. The characterization and troubleshooting guidelines provided will further aid in the optimization and validation of the conjugation process.
References
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26). Retrieved from [Link]
-
Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). International Journal of Molecular Sciences. Retrieved from [Link]
-
Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? - ResearchGate. (2017, March 1). Retrieved from [Link]
-
Progesterone carboxymethyloxime - Wikipedia. (n.d.). Retrieved from [Link]
-
Protein Purification Methods - Phenomenex. (2025, October 15). Retrieved from [Link]
-
Preparation of conjugates of progesterone with bovine serum albumin in the reversed micellar medium - PubMed. (n.d.). Retrieved from [Link]
-
Protein Purification Methods. (n.d.). Retrieved from [Link]
-
Organic Chemistry - EDC Coupling Mechanism - YouTube. (2021, February 8). Retrieved from [Link]
-
What is the best and reliable approach to prepare EDC/NHS solution? - ResearchGate. (2015, August 9). Retrieved from [Link]
-
Establishing a Method for Modulating Progesterone Using a Nanoparticle-Based System. (n.d.). Retrieved from [Link]
-
Preparation of conjugates of progesterone with bovine serum albumin in the reversed micellar medium - Research Solutions Pages. (n.d.). Retrieved from [Link]
-
A Simple Outline of Methods for Protein Isolation and Purification - PMC - NIH. (n.d.). Retrieved from [Link]
-
3.3: Protein Purification - Biology LibreTexts. (2026, January 19). Retrieved from [Link]
-
Progesterone-3-CMO [BSA] (DAGPY197) - Creative Diagnostics. (n.d.). Retrieved from [Link]
- CN102504002A - Progesterone artificial antigen, preparation method for same and application thereof - Google Patents. (n.d.).
-
Datasheet: 7720-0750 Product Details - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]
-
BSA-Peptide Conjugation Kit (CM52402x1 and CM52402x3) User Reference Guide - Interchim. (n.d.). Retrieved from [Link]
-
CHROMATOGRAPHIC AND SPECTROPHOTOMETRIC EVALUATION OF PROGESTERONE AND ESTROGEN - Update Publishing House. (n.d.). Retrieved from [Link]
-
Progesterone-3-CMO-BSA Antigen - Medix Biochemica. (n.d.). Retrieved from [Link]
-
Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PMC. (2024, February 20). Retrieved from [Link]
-
Bovine Serum Albumin Bioconjugation with FITC - Science and Education Publishing. (n.d.). Retrieved from [Link]
-
Characterization of protein−photosensitizer conjugates. (a) UV−vis... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Progesterone 3-(O-carboxymethyl)oxime | CAS 50909-89-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. usbio.net [usbio.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. Protein Purification Methods | Phenomenex [phenomenex.com]
- 13. Protein Purification Methods [comis.med.uvm.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Bovine Serum Albumin Bioconjugation with FITC [pubs.sciepub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Coating microtiter plates with Progesterone 3-CMO-BSA conjugate
Application Note: High-Fidelity Coating of Microtiter Plates with Progesterone 3-CMO-BSA Conjugate
Abstract & Scope
This technical guide details the methodology for immobilizing Progesterone-3-O-carboxymethyloxime-bovine serum albumin (Progesterone-3-CMO-BSA) onto polystyrene microtiter plates. This process is the foundational step for developing sensitive competitive Enzyme-Linked Immunosorbent Assays (ELISAs) for measuring progesterone in plasma, serum, or saliva.
Unlike large protein antigens, progesterone (MW ~314 Da) is a hapten. It cannot passively adsorb to polystyrene effectively on its own. It requires conjugation to a carrier protein (BSA). The specific "3-CMO" linker chemistry attaches the steroid at the C3 position, exposing the D-ring (C20/C21 side chain) to the antibody. This orientation is critical for ensuring specificity against metabolic analogues.
Mechanism of Action: Passive Adsorption
The coating process relies on passive adsorption , primarily driven by hydrophobic interactions (Van der Waals forces) between the hydrophobic regions of the BSA carrier and the polystyrene surface.
-
The pH Factor: We utilize a Carbonate-Bicarbonate buffer at pH 9.6 .
-
Why? The isoelectric point (pI) of BSA is ~4.7. At pH 9.6, the protein is negatively charged. More importantly, this high pH causes a slight conformational change ("opening") of the BSA structure, exposing internal hydrophobic pockets that facilitate stronger binding to the plastic without denaturing the hapten (progesterone) .
-
-
The "Edge Effect": Evaporation rates differ between outer and inner wells, causing temperature and concentration gradients. This protocol includes thermal equilibration steps to mitigate this.
Critical Reagents & Equipment
| Reagent/Equipment | Specification | Purpose |
| Microtiter Plate | 96-well, Polystyrene, High-Binding (e.g., MaxiSorp) | Hydrophilic/hydrophobic surface optimized for protein binding. |
| Coating Antigen | Progesterone-3-CMO-BSA | The capture target. Ratio of steroid:BSA is typically 30:1. |
| Coating Buffer | 50mM Carbonate-Bicarbonate, pH 9.6 | Facilitates hydrophobic binding. |
| Blocking Buffer | 1% Casein in PBS (pH 7.4) | Critical: Avoids BSA if the primary Ab has anti-BSA cross-reactivity. |
| Wash Buffer | PBS + 0.05% Tween-20 (PBST) | Removes unbound reagents. |
| Stabilizer | 2% Sucrose or Trehalose (optional) | Preserves protein structure during drying/storage. |
Step-by-Step Coating Protocol
Phase A: Preparation
-
Reconstitute Conjugate: Dissolve lyophilized Progesterone-3-CMO-BSA in PBS to a stock concentration of 1.0 mg/mL. Aliquot and store at -20°C to avoid freeze-thaw cycles.
-
Prepare Coating Solution: Dilute the stock into Coating Buffer (pH 9.6) .
-
Starting Point: 1.0 µg/mL is standard. (See Section 5 for optimization).
-
Calculation: For one 96-well plate (10 mL needed), add 10 µL of stock to 9.99 mL Coating Buffer.
-
Phase B: Immobilization
-
Dispense: Add 100 µL/well of the Coating Solution using a multi-channel pipette.
-
Incubate: Cover with an adhesive plate sealer.[1]
-
Standard: Incubate overnight (16–18 hours) at 4°C.
-
Rapid (Alternative): 2 hours at 37°C (Risk: Higher variability due to evaporation/edge effects).
-
-
Wash: Aspirate contents. Wash 3 times with 300 µL/well of Wash Buffer (PBST). Blot plate on paper towels to remove residual liquid.[2][3]
Phase C: Blocking (The "High Background" Killer)
Expert Note: If your primary antibody was raised in rabbits against Progesterone-BSA, it likely contains antibodies against BSA. Coating with Prog-BSA and blocking with BSA will result in massive background signal.
-
Action: Use Casein or Gelatin as the blocking agent.[4]
-
Block: Add 200 µL/well of Blocking Buffer (e.g., 1% Casein in PBS).
-
Incubate: 2 hours at Room Temperature (RT) or 24 hours at 4°C.
-
Final Wash: Wash 3 times with PBST.
Phase D: Stabilization & Storage
-
Dry: If storing, add 100 µL of Stabilizer Solution (PBS + 2% Sucrose). Incubate 15 mins, aspirate, and allow to air dry in a humidity-controlled chamber for 4 hours.
-
Seal: Pack in a foil pouch with a desiccant pack. Store at 4°C (Stable for 6–12 months).
Workflow Visualization
The following diagram illustrates the critical path for plate preparation, highlighting the decision node regarding blocking agents to prevent cross-reactivity.
Caption: Workflow for coating and blocking. Note the critical decision path for blocking buffer selection based on antibody origin to ensure assay specificity.
Optimization: Checkerboard Titration
A "set-and-forget" concentration of 1 µg/mL is insufficient for high-sensitivity assays. You must perform a Checkerboard Titration to find the point of maximal signal-to-noise ratio.[5][6]
Objective: Determine the minimum coating concentration that yields maximum binding (saturation) and the optimal antibody dilution.
Layout:
-
Columns (1-12): Serial dilution of Coating Antigen (Prog-3-CMO-BSA).
-
Start at 5 µg/mL
Dilute down to 0.039 µg/mL.
-
-
Rows (A-H): Serial dilution of Primary Antibody.
-
Start at 1:1,000
Dilute down to 1:128,000.
-
Analysis:
Select the combination that gives an Optical Density (OD) of 1.0 – 1.5 (in the absence of competing free progesterone). This is your
Logical Relationship: Competitive ELISA
In this format, the coated conjugate competes with the patient's progesterone for the antibody.
Caption: Competitive Logic. The signal is inversely proportional to the concentration of Progesterone in the sample.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High Background (OD > 0.2 in blanks) | Insufficient Blocking or Anti-BSA antibodies. | Switch blocking buffer to Casein or Gelatin. Increase Tween-20 in wash buffer to 0.1%. |
| Low Signal ( | Coating pH incorrect or Antigen degradation. | Ensure Coating Buffer is pH 9.6. Freshly prepare coating solution. Verify conjugate storage. |
| High CV% (>10%) | Edge Effect or Pipetting error. | Use a thermal shaker during incubation. Pre-wet pipette tips. |
| Drift | Uneven coating time. | Use a multi-channel pipette to minimize time lag between first and last columns. |
References
-
Boster Bio. ELISA Optimization: Checkerboard Titration. [Link]
-
Surmodics. ELISA Blocking Reagents / Blocking Buffers. [Link][7]
-
Corning Life Sciences. Immobilization of Biomolecules to Polystyrene Microplates. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 7. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
Application Note: Solubility & Handling of Progesterone 3-(O-carboxymethyl)oxime
This Application Note is designed as a high-level technical guide for researchers working with Progesterone 3-(O-carboxymethyl)oxime (P4-CMO) . It addresses the critical solubility differences between organic (Chloroform) and aqueous (PBS) phases and provides validated protocols for handling this amphiphilic steroid derivative in immunoassay and conjugation workflows.[1][2]
Executive Summary
Progesterone 3-(O-carboxymethyl)oxime (P4-CMO) is a synthetic steroid derivative widely used as a hapten for generating anti-progesterone antibodies and in Enzyme-Linked Immunosorbent Assays (ELISA).[1][2][3][4] Its chemical structure combines a highly lipophilic steroid backbone (progesterone) with a hydrophilic carboxylic acid tail.[1][2]
This dual nature creates a distinct solubility dichotomy:
-
Chloroform: High solubility (~50 mg/mL).[1][2][5] Ideal for primary stock preparation, purification, and long-term storage.[1][2][3][6]
-
PBS (pH 7.4): Negligible solubility for the free acid form.[1][2] Requires specific solubilization strategies (pH adjustment or co-solvents) to generate stable working solutions for biological assays.[1][2][3]
This guide details the physicochemical mechanisms governing this behavior and provides step-by-step protocols for preparing stable solutions in both media.[1][2][3]
Physicochemical Analysis
Structural Determinants of Solubility
The solubility profile of P4-CMO is dictated by the competition between its non-polar steroid nucleus and the polar carboxymethyl oxime group.
| Feature | Chemical Basis | Impact on Solubility |
| Steroid Backbone | Tetracyclic hydrocarbon skeleton | Drives high solubility in non-polar solvents (Chloroform, DCM).[1][2][3] Causes aggregation/precipitation in water.[1][2] |
| Carboxyl Group (-COOH) | Weak acid (pKa ~4.[1][2][3]5) | In acidic/neutral water, it remains protonated (uncharged) and insoluble.[1][2][3] At basic pH (> pH 8), it ionizes (COO⁻), increasing aqueous solubility.[1][2][3][6] |
| Oxime Linkage | C=N-O- ether bond | Stable in neutral/basic conditions; susceptible to hydrolysis in strong acids.[1][2][3] |
Solubility Data Comparison
| Solvent | Solubility Limit | Visual Appearance | Application |
| Chloroform | ~50 mg/mL | Clear, colorless to faint yellow | Primary stock storage; Synthesis; Lipid extraction.[1][2][3] |
| PBS (pH 7.4) | < 0.1 mg/mL * | Cloudy suspension / Precipitate | Not recommended for direct dissolution.[1][2][3] Biological assays (ELISA).[1][2][3][4][7] |
| DMSO | > 20 mg/mL | Clear | Intermediate co-solvent for aqueous dilution.[1][2] |
| Basic Water (pH >8) | Moderate | Clear (as salt) | Preparation of aqueous conjugates.[1][2][3] |
*Note: The free acid form is practically insoluble in PBS.[1][2] Solubility in PBS is only achievable via co-solvent dilution or conversion to a salt form (e.g., Potassium salt).[1][2][3][6]
Experimental Protocols
Protocol A: Preparation of Primary Stock in Chloroform
Purpose: Long-term storage and volumetric dispensing for synthesis.[1][2][3] Safety: Work in a fume hood. Chloroform is a suspected carcinogen and volatile.[1][2]
-
Weighing: Accurately weigh 10 mg of P4-CMO powder into a glass vial (Do not use polystyrene plastics as chloroform dissolves them).
-
Dissolution: Add 200 µL of Chloroform (HPLC Grade).
-
Agitation: Vortex vigorously for 30 seconds. The powder should dissolve instantly to yield a clear solution.[1][2]
-
Verification: Inspect against a light source. The solution should be free of particulates.[1][2]
-
Storage: Cap tightly with a Teflon-lined cap. Store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (PBS)
Purpose: For use in ELISA coating, protein conjugation (BSA/HRP), or cell treatment.[1][2][3][6] Challenge: Direct addition of P4-CMO powder to PBS results in "crashing out" (floating flakes). Solution: The "Organic Phase Exchange" method.[1][2]
Step 1: Solubilization
-
Weigh 1 mg of P4-CMO.
-
Dissolve completely in 50 µL of DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Step 2: Dropwise Dilution[2][6]
-
Prepare 950 µL of PBS (1X, pH 7.4) in a separate tube.
-
While vortexing the PBS gently, add the 50 µL P4-CMO/DMSO concentrate dropwise.
-
Final Composition: 1 mg/mL P4-CMO in PBS containing 5% DMSO.
Step 3: pH Adjustment (Optional but Recommended)
If precipitation persists, the carboxyl group may not be fully ionized.[1][2]
-
Check pH.[1][2][8][9] If < 7.0, adjust carefully with 0.1 M NaOH to pH 7.5–8.0 .[1][2][6]
-
Caution: Do not exceed pH 9.0 to avoid hydrolyzing the oxime bond.[1][2]
Workflow Visualization (Graphviz)[1][2][3]
The following diagram illustrates the decision logic for solvent selection and the procedure for transferring P4-CMO from a storage state to an assay state.
Figure 1: Critical workflow for solubilizing P4-CMO. Red path indicates the organic stock preparation; Blue path indicates the correct method for generating aqueous working solutions via co-solvent exchange.[1]
Troubleshooting & Critical Considerations
"Crashing Out" in Aqueous Buffers
If you observe white flakes or turbidity upon adding the stock to PBS:
-
Cause: The concentration of organic solvent (DMSO/DMF) is too low to shield the hydrophobic steroid core, or the pH is too low to ionize the carboxyl group.[1][2]
-
Remedy:
Chloroform Incompatibility[1][2][7]
-
Never add Chloroform stock directly to PBS.[1][2] Chloroform is immiscible with water and will form a separate phase at the bottom of the tube, sequestering the P4-CMO.[1][2]
-
Protocol: You must evaporate the chloroform (using a nitrogen stream) to dryness and redissolve the residue in DMSO or Ethanol before introducing any aqueous buffer.[1][2]
Conjugation (EDC/NHS)
For conjugating P4-CMO to proteins (BSA/KLH):
-
Perform the activation step (EDC/NHS addition) in the organic phase (DMSO or DMF) or a high-organic aqueous mixture (e.g., 50% Dioxane/Water).[1][2][3]
-
Add the activated ester to the protein solution (PBS) only after activation is complete.[1][2] This minimizes hydrolysis of the active ester and prevents P4-CMO precipitation.[1][2][3]
References
-
Sigma-Aldrich. Product Specification: Progesterone 3-(O-carboxymethyl)oxime (Cat# P3277).[1][2][3] Accessed Oct 2023.[2]
- Source of solubility d
-
Basu, K., et al. (1990).[1][2][6] "Effects of 3-hydrazone modification on the metabolism and protein binding of progesterone."[1][2][3] International Journal of Pharmaceutics, 65(1-2), 109-114.[1][2][3]
- Discusses the pharmacokinetics and solubility improvements of P4-CMO salts.
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition).[1][2][3] Academic Press.[1][2]
- Authoritative text on steroid-protein conjug
-
PubChem. Progesterone 3-(O-carboxymethyl)oxime (Compound CID 11977776).[1][2][3][1][2][3]
Sources
- 1. Progesterone 3-(O-carboxymethyl)oxime | LGC Standards [lgcstandards.com]
- 2. ≥98.00% (TLC), conjugated progesterone, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. usbio.net [usbio.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. BSA Conjugated Progesterone (PG) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Progesterone (CAS 57-83-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. calpaclab.com [calpaclab.com]
- 12. mdpi.com [mdpi.com]
Precision Engineering of a Competitive ELISA: The P4-3-CMO Tracer System
Abstract
This Application Note provides a comprehensive technical framework for designing and validating a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Progesterone (P4) quantification. Unlike sandwich ELISAs used for large proteins, small lipophilic haptens like progesterone require a competitive format. This guide focuses on the Progesterone-3-O-Carboxymethyloxime (P4-3-CMO) horseradish peroxidase (HRP) tracer , a "gold standard" conjugate that ensures optimal epitope exposure and assay sensitivity. We detail the mechanistic rationale, tracer synthesis principles, step-by-step assay protocol, and self-validating optimization strategies.
Introduction: The Small Molecule Challenge
Quantifying Progesterone (MW ~314.46 g/mol ) presents a unique challenge: it is too small to possess two distinct epitopes required for a sandwich ELISA. Therefore, a competitive inhibition format is mandatory. In this system, the signal is inversely proportional to the concentration of the analyte.[1][2]
Why P4-3-CMO?
The choice of the tracer—the antigen conjugated to the reporter enzyme—is the single most critical design decision.
-
P4 (Progesterone): A steroid with a specific D-ring structure and side chains at C20/C21 critical for biological recognition.[3]
-
3-CMO Linker: Conjugating the enzyme directly to the steroid often masks critical functional groups. The 3-O-Carboxymethyloxime linker attaches at the C3 ketone position of the A-ring.
-
Benefit: This orientation projects the characteristic D-ring and the C20-ketone outward, making them fully accessible to the antibody. This minimizes steric hindrance and maximizes the affinity of the antibody for the tracer, which is essential for a sensitive competition.
Assay Principle & Mechanism
The assay operates on the principle of limited reagent availability . A fixed amount of specific anti-P4 antibody is coated onto the microplate (often via a secondary antibody). A fixed amount of P4-3-CMO-HRP (Tracer) and the sample (containing native P4) are added simultaneously.
-
Native P4 and P4-3-CMO-HRP compete for the limited antibody binding sites.
-
High Sample P4
Blocks Antibody sites Less Tracer Binds Low Signal . -
Low Sample P4
Antibody sites open More Tracer Binds High Signal .
Visualization: Competitive Binding Mechanism
Figure 1: Mechanism of Competitive ELISA. Note the inverse relationship between analyte concentration and signal output.
Material Preparation: The "Secret Sauce"
Tracer Synthesis Strategy (P4-3-CMO-HRP)
While many researchers purchase commercial tracers, understanding the chemistry allows for troubleshooting.
-
Activation: The carboxylic acid group of Progesterone-3-CMO is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form a stable active ester.
-
Conjugation: The active ester reacts with primary amines (Lysine residues) on the HRP enzyme surface.
-
Purification: Unreacted steroid is removed via dialysis or gel filtration (Sephadex G-25).
-
Expert Tip: A molar ratio of 3:1 (Steroid:HRP) is often optimal to prevent over-labeling, which can deactivate the HRP or cause steric crowding.
-
Antibody Selection[4]
-
Monoclonal Antibodies (mAbs): Preferred for consistency. Ensure the mAb was raised against a P4 immunogen conjugated at the C3 position (homologous pairing) or C11 position (heterologous pairing).
-
Note: Heterologous pairing (Immunogen P4-11-BSA vs Tracer P4-3-CMO-HRP) often yields higher sensitivity because the antibody recognizes the steroid specifically, rather than the linker machinery [1].
-
Detailed Experimental Protocol
Buffer Formulations
| Buffer | Composition | Notes |
| Coating Buffer | 50 mM Carbonate/Bicarbonate, pH 9.6 | Freshly prepared. |
| Blocking Buffer | PBS + 1% BSA + 5% Sucrose | Sucrose stabilizes the coated protein for storage. |
| Assay Buffer | PBS + 0.1% BSA + 0.05% Tween-20 | CRITICAL: Do NOT use Sodium Azide; it kills HRP. |
| Wash Buffer | PBS + 0.05% Tween-20 | |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) | Light sensitive. |
| Stop Solution | 0.5 M H2SO4 | Corrosive. |
Step-by-Step Workflow
This protocol assumes a "Secondary Antibody Coating" strategy, which orients the capture antibody correctly and preserves its binding sites.
-
Plate Coating (Day 0):
-
Coat 96-well microplate with Goat Anti-Mouse IgG (1-5 µg/mL) in Coating Buffer (100 µL/well).
-
Incubate overnight at 4°C.
-
-
Blocking (Day 1):
-
Competitive Reaction (The Assay):
-
Add 50 µL of Standard or Sample to designated wells.
-
Add 50 µL of Specific Anti-P4 mAb (diluted in Assay Buffer).
-
Add 50 µL of P4-3-CMO-HRP Tracer (diluted in Assay Buffer).
-
Note: Order of addition matters. Simultaneous addition is standard, but pre-incubation of Sample + Ab can increase sensitivity (sequential assay).
-
Incubate 1-2 hours at RT on a plate shaker (500 rpm). Shaking is vital for diffusion kinetics in competitive assays [2].
-
-
Washing & Detection:
Visualization: Experimental Workflow
Figure 2: Step-by-step ELISA workflow emphasizing the simultaneous competition step.
Optimization & Validation (Self-Validating Systems)
To ensure trustworthiness, the assay must be optimized using a Checkerboard Titration before running actual samples.[6]
Checkerboard Titration
This experiment finds the optimal balance between the Antibody (Ab) and the Tracer.
-
Goal: Achieve an OD ~1.5 - 2.0 for the Zero Standard (
) and maximize the difference between and a high standard.
Experimental Layout:
-
Columns 1-12: Vary Tracer Dilution (e.g., 1:1000 to 1:64,000).
-
Rows A-H: Vary Anti-P4 Antibody Dilution (e.g., 1:1000 to 1:128,000).
-
Result: Select the pair that gives
OD.
Data Analysis (4-PL Regression)
Competitive ELISA data is non-linear. You must use a 4-Parameter Logistic (4-PL) curve fit.
-
A: Maximum signal (
, zero concentration). -
D: Minimum signal (Infinite concentration).
-
C:
(Concentration at 50% binding). -
B: Slope (Hill coefficient).
Specificity (Cross-Reactivity)
Validate the assay by testing structurally similar steroids. Calculate % Cross-Reactivity (CR):
-
Target: < 1% for Cortisol, Estradiol.
-
Acceptable: < 10% for 17-OH-Progesterone (physiologically common) [3].[7]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Signal ( | Sodium Azide in buffer. | Remove Azide. It inhibits HRP irreversibly. |
| Tracer/Ab concentration too low. | Repeat Checkerboard Titration. | |
| High Background (NSB) | Insufficient blocking. | Increase BSA to 3% or try Casein. |
| Inadequate washing. | Increase washes to 5x; add soak time (30s). | |
| Poor Sensitivity (Flat Curve) | Too much Antibody. | Reduce Ab concentration (increases competition pressure). |
| Incubation time too short. | Increase competition time to reach equilibrium. |
References
-
Influence of Steroid-Carrier Coupling Position: Groves, D. J., et al. (1990). Monoclonal antibodies against progesterone: effect of steroid-carrier coupling position on antibody specificity.[8] Journal of Endocrinology.
-
Progesterone ELISA Protocol & Validation: Thermo Fisher Scientific. Progesterone Competitive ELISA Kit Application Note.
-
Cross-Reactivity Standards: Cayman Chemical. Progesterone ELISA Kit Booklet (Item No. 582601).
-
P4-3-CMO Tracer Chemistry: Corrie, J. E. T. (1983). Synthesis of progesterone conjugates for enzyme immunoassay. Steroids.
Sources
- 1. signagen.com [signagen.com]
- 2. dbc-labs.com [dbc-labs.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Development of ELISA for measurement of progesterone employing 17-alpha-OH-P-HRP as enzyme label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoclonal antibodies against progesterone: effect of steroid-carrier coupling position on antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Purification of Steroid-Protein Conjugates Using Desalting Columns
Abstract
The generation of steroid-protein conjugates is a fundamental step in the development of immunoassays, targeted drug delivery systems, and various biochemical probes. Following the conjugation reaction, the mixture contains the desired product alongside unreacted steroid, coupling reagents, and other small molecules that can interfere with downstream applications. This application note provides a detailed protocol and technical guidance for the efficient purification of steroid-protein conjugates using desalting columns, a method based on size-exclusion chromatography (SEC). We will explore the fundamental principles of the technique, critical parameters for optimal separation, a step-by-step experimental workflow, and methods for validating the purity and recovery of the final conjugate.
Introduction: The Need for Purified Steroid-Protein Conjugates
Steroid-protein conjugates are hybrid molecules created by covalently linking a steroid to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] This process is essential for rendering the small steroid molecule (a hapten) immunogenic, enabling the production of specific antibodies for use in diagnostic assays like ELISA. The purity of these conjugates is paramount; residual free steroid can compete with the conjugate for antibody binding, leading to inaccurate assay results, while other reaction byproducts can affect the stability and biological activity of the protein.
Desalting chromatography offers a rapid, gentle, and effective method for purifying these conjugates.[3] It efficiently separates the large steroid-protein conjugate from small molecular weight contaminants based on differences in their size, making it an ideal choice for this application.[4][5]
Principles of Desalting (Size-Exclusion) Chromatography
Desalting is a form of size-exclusion chromatography (SEC), also known as gel filtration.[6][7][8] The separation is based on the differential partitioning of molecules between the mobile phase and the stationary phase, which consists of porous beads.[5][9]
-
The Stationary Phase: Desalting columns are packed with a resin of porous beads, commonly made from materials like cross-linked dextran (e.g., Sephadex), polyacrylamide, or agarose.[6][8][10] These beads have pores of a specific size distribution.
-
The Separation Mechanism: When a sample containing a mixture of large and small molecules is passed through the column, the separation occurs as follows:
-
Large Molecules (Steroid-Protein Conjugate): Molecules larger than the pores of the beads cannot enter them. They are excluded and travel through the column in the interstitial space between the beads (the void volume), eluting first.[6][11][12]
-
Small Molecules (Free Steroid, Salts): Smaller molecules can diffuse into the pores of the beads. This extends their path length through the column, causing them to be retarded and elute later than the large molecules.[4][13]
-
This results in a "group separation," where the high-molecular-weight fraction (the purified conjugate) is collected early, well-separated from the low-molecular-weight fraction containing contaminants.[11]
Caption: Principle of Size-Exclusion Chromatography in a Desalting Column.
Experimental Protocol: Purification of a BSA-Steroid Conjugate
This protocol provides a general workflow for purifying a steroid conjugate linked to Bovine Serum Albumin (BSA, ~66.5 kDa) using a pre-packed gravity-flow desalting column (e.g., PD-10 column containing Sephadex G-25).
Materials and Reagents
-
Crude steroid-protein conjugate reaction mixture
-
Pre-packed desalting column (e.g., PD-10, with a molecular weight cutoff (MWCO) around 5 kDa)[11]
-
Desired final buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Column stand and collection tubes (1.5 mL or 2.0 mL microcentrifuge tubes)
-
UV-Vis Spectrophotometer for protein quantification
Critical Parameters for Success
-
Column Selection: The column size must be appropriate for the sample volume. For pre-packed columns, the manufacturer's guidelines should be followed. Overloading the column will lead to poor separation.[6] Typically, the sample volume should not exceed 25-30% of the total column bed volume.[3][14]
-
Buffer Choice: The equilibration and elution buffer should be compatible with the protein conjugate and suitable for the intended downstream application. It should not interfere with protein stability or subsequent assays.[7]
-
Sample Preparation: Before loading, centrifuge the crude conjugate mixture (e.g., at 10,000 x g for 5 minutes) to pellet any precipitated material that could clog the column.[3][15]
Step-by-Step Methodology
Caption: Experimental Workflow for Desalting Column Purification.
1. Column Preparation:
-
Remove the top and bottom caps from the pre-packed column. If there is a storage solution (often 20% ethanol), allow it to drain completely by gravity.[3]
-
Place the column in a suitable stand and position a waste container underneath.
2. Column Equilibration:
-
Equilibrate the column by passing 3-5 column volumes of the desired final buffer (e.g., PBS, pH 7.4) through it. This step is crucial for removing the storage solution and ensuring the protein elutes into the correct buffer.[6][16]
-
Allow the buffer to drain completely after the final wash.
3. Sample Application:
-
Carefully apply the prepared crude conjugate sample (e.g., up to 2.5 mL for a PD-10 column) to the top center of the column bed.
-
Allow the entire sample to enter the packed bed completely. Do not let the column run dry for an extended period.
4. Elution and Fraction Collection:
-
Once the sample has entered the bed, place a collection tube under the column outlet.
-
Carefully add the final buffer to the top of the column to begin elution.
-
The large steroid-protein conjugate will elute in the void volume. For a PD-10 column, this typically occurs after adding approximately 3.5 mL of buffer.
-
Collect fractions of a defined volume (e.g., 0.5 mL). Typically, the purified protein will be concentrated in the first 2-4 fractions after the void volume.
Post-Purification Analysis and Validation
To ensure the protocol was successful, the collected fractions must be analyzed.
-
Protein Detection: Measure the absorbance of each fraction at 280 nm (A280) using a spectrophotometer. The fractions containing the protein conjugate will show a distinct peak in absorbance.[9] Pool the fractions that comprise this peak.
-
Salt Removal: The removal of salts can be confirmed by measuring the conductivity of the pooled fractions. A sharp drop in conductivity compared to the crude sample indicates successful desalting.[6]
-
Purity Assessment: Analyze the pooled, purified sample using SDS-PAGE. A single, clean band corresponding to the molecular weight of the carrier protein confirms the removal of low-molecular-weight contaminants.
-
Yield Calculation: Determine the protein concentration of the pooled sample using the A280 reading or a protein assay (e.g., BCA). Calculate the total protein recovery using the formula:
-
Recovery (%) = (Total mass of purified protein / Total mass of initial protein) x 100
-
| Parameter | Crude Sample (Example) | Purified Sample (Expected) | Method |
| Volume | 2.5 mL | ~2.0 mL | - |
| Protein Conc. | 10 mg/mL | 8-9 mg/mL | A280/BCA Assay |
| Total Protein | 25 mg | 16-18 mg | Conc. x Volume |
| Purity | Low (contains salts, free steroid) | >95% (relative to small molecules) | SDS-PAGE |
| Recovery | - | >70-90% | Calculation |
| Conductivity | High | Low | Conductivity Meter |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Protein precipitation on the column.- Non-specific binding to the column matrix.- Protein instability in the chosen buffer. | - Ensure the sample is fully solubilized and centrifuged before loading.[15]- For some proteins, pre-treating the column with a BSA solution may reduce non-specific binding.[17]- Confirm the buffer pH and composition are optimal for your protein's stability. |
| Sample is still contaminated with salt | - Sample volume was too large for the column size (overloading).- Column was not allowed to drain properly between steps. | - Reduce the sample volume to within the manufacturer's recommended range (typically <30% of bed volume).[3][6]- Consider running the purified sample through a second desalting column.[18] |
| Purified protein is too dilute | - Desalting inherently causes some dilution (typically 1.4-1.5x).[14] | - Concentrate the pooled fractions using a centrifugal ultrafiltration device with an appropriate MWCO.[9][18] |
| Slow or no flow through the column | - Column frit is clogged with particulate matter.- Air bubbles trapped in the column bed. | - Always centrifuge the sample before application.[15]- If using your own column, ensure it is packed correctly. For pre-packed columns, ensure no air is introduced during sample application.[3] |
Conclusion
Desalting chromatography is a robust, rapid, and indispensable technique for the purification of steroid-protein conjugates. By leveraging the principles of size-exclusion, this method effectively removes unreacted small molecules, ensuring the integrity and functionality of the conjugate for downstream applications. Following a well-structured protocol, including proper column selection, sample preparation, and post-purification validation, researchers can consistently achieve high purity and recovery, a critical step for success in immunoassay development and other areas of bioconjugate chemistry.
References
-
You Do Bio. (2025, September 14). How Desalting Columns Work | Optimization and Troubleshooting. Available at: [Link]
-
Bio-Rad. Desalting Column. Available at: [Link]
-
Figshare. (2004, September 30). Synthesis and Characterization of Peptide−Cationic Steroid Antibiotic Conjugates. Available at: [Link]
-
Savage, P. B., et al. (2004, September 9). Synthesis and Characterization of Peptide−Cationic Steroid Antibiotic Conjugates. Organic Letters, ACS Publications. Available at: [Link]
-
Erlanger, B. F., et al. (1959). Steroid-protein conjugates. II. Preparation and characterization of conjugates of bovine serum albumin with progesterone, deoxycorticosterone, and estrone. Journal of Biological Chemistry, 234(5), 1090-4. Available at: [Link]
-
Erlanger, B. F., et al. (1957). Steroid-protein conjugates. I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone. Journal of Biological Chemistry, 228(2), 713-27. Available at: [Link]
-
Bio-Works. Desalting columns. Available at: [Link]
-
Cytiva. (2024, August 12). Size Exclusion Chromatography. Available at: [Link]
-
GE Healthcare. Protein purification troubleshooting guide. Available at: [Link]
-
EMBL. Size Exclusion Chromatography – Protein Expression and Purification Core Facility. Available at: [Link]
-
Glen Research. Glen Gel-Pak™ Desalting Columns. Available at: [Link]
-
NIH. (1957). Protein binding of steroid glucuronosides. PMC. Available at: [Link]
-
ResearchGate. (2015, January 28). Why won't my HiTrap desalting column perform as well as its NAP-5/10 counterparts in purifying radiolabeled antibodies? Available at: [Link]
-
GE Healthcare. Protein Purification Handbook. Available at: [Link]
-
Norgen Biotek Corp. Application Note 2 Protein Sample Preparation Rapid Desalting of Protein Solutions Using the ProteoSpin™ CBED Kit. Available at: [Link]
-
ResearchGate. (2014, March 1). How do I extract and purify steroids from plant extract using column chromatography? Available at: [Link]
Sources
- 1. Steroid-protein conjugates. II. Preparation and characterization of conjugates of bovine serum albumin with progesterone, deoxycorticosterone, and estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid-protein conjugates. I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buffer Exchange and Desalting for Affinity Chromatography [sigmaaldrich.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 6. youdobio.com [youdobio.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. goldbio.com [goldbio.com]
- 9. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. bio-works.com [bio-works.com]
- 12. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 13. glenresearch.com [glenresearch.com]
- 14. sjsu.edu [sjsu.edu]
- 15. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. researchgate.net [researchgate.net]
- 18. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Calculation of hapten-to-carrier protein ratio for P4-3-CMO
Application Note: Precise Calculation of Hapten-to-Carrier Protein Ratio for Progesterone-3-CMO (P4-3-CMO)
Executive Summary
The development of high-affinity antibodies against small molecules (haptens) like Progesterone (P4) requires conjugation to a carrier protein, typically Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] The Progesterone-3-(O-carboxymethyl)oxime (P4-3-CMO) derivative is the industry standard for this purpose because it exposes the steroid's D-ring, ensuring specificity in the resulting antibodies.[1]
However, the Hapten-to-Carrier Ratio (HCR) —also known as Epitope Density—is the single most critical variable determining immunogenicity.[1]
-
Low HCR (<5): Elicits a strong anti-carrier response but weak anti-hapten response (Carrier Dominance).[1]
-
Optimal HCR (8–20): The "Goldilocks Zone" for maximal anti-P4 titer.
-
High HCR (>30): Causes conjugate precipitation and immunological tolerance (Epitope Suppression).[1]
This guide provides three distinct, self-validating protocols to calculate HCR, moving from accessible UV-Vis spectroscopy to high-precision MALDI-TOF MS.[1]
Chemical Basis & Workflow
P4-3-CMO contains a carboxylic acid handle.[1] The standard conjugation strategy utilizes Carbodiimide chemistry (EDC/NHS) to form a stable amide bond with the primary amines (Lysine residues) of the carrier protein.
Figure 1: Conjugation & Analysis Workflow
Caption: Logical workflow from hapten activation to multi-modal validation of the conjugation ratio.
Pre-Validation: Establishing Extinction Coefficients
Scientific Integrity Check: Literature values for extinction coefficients (
Protocol:
-
Dissolve 5 mg of P4-3-CMO in 1 mL organic solvent (e.g., Methanol or DMSO). Note: P4-3-CMO is sparingly soluble in water.[1]
-
Dilute into the final conjugation buffer (e.g., PBS, pH 7.4) to create a standard curve (10, 20, 50, 100 µM).
-
Scan absorbance from 200–400 nm.[3]
-
Identify
(typically 248 nm for the enone system). -
Calculate
using Beer’s Law: .-
Typical
for P4-3-CMO: ~14,000 – 16,000 M⁻¹cm⁻¹. -
Typical
for P4-3-CMO: ~1,000 – 2,000 M⁻¹cm⁻¹ (Significant overlap with protein).
-
Method A: UV-Vis Spectroscopy (Simultaneous Equation)
Best for: Routine checks during synthesis.[1]
Since P4-3-CMO absorbs slightly at 280 nm (protein peak) and BSA absorbs significantly at 248 nm (hapten peak), a simple subtraction is inaccurate.[1] We use simultaneous equations.
The Logic
Where:
- = Molar concentration of Protein (BSA)[1]
- = Molar concentration of Hapten (P4-3-CMO)[1]
-
= Extinction coefficient of Protein at
[1][4] -
= Extinction coefficient of Hapten at
[1]
Step-by-Step Protocol
-
Blanking: Zero the spectrophotometer using the exact dialysis buffer used for purification (e.g., PBS).
-
Measurement: Measure absorbance of the purified conjugate at 248 nm and 280 nm .
-
Constants (Standard BSA values):
-
Calculation: Solve for
and : [1]
Method B: MALDI-TOF Mass Spectrometry (The Gold Standard)
Best for: Final product validation and QC.[1]
MALDI-TOF provides the most accurate HCR by measuring the mass increase of the conjugate compared to the native protein. It avoids the spectral overlap issues of UV-Vis.
The Logic
Note: We subtractStep-by-Step Protocol
-
Matrix Preparation: Use Sinapinic Acid (SA) (10 mg/mL in 50% Acetonitrile/0.1% TFA). SA is superior to CHCA for proteins >10 kDa.
-
Sample Prep: Mix 1 µL of desalted Conjugate (1 mg/mL) with 1 µL of Matrix. Spot on the target plate.[5][6][7]
-
Control: Spot unconjugated (native) BSA in an adjacent well.
-
Acquisition: Run in Linear Positive Mode (Reflectron mode loses sensitivity for high MW proteins).
-
Calculation Example:
[1]
Method C: TNBS Assay (Chemical Validation)
Best for: Confirming conjugation efficiency by measuring lysine loss.[1]
Trinitrobenzenesulfonic acid (TNBS) reacts specifically with free primary amines. As haptens occupy lysines, the TNBS signal decreases.
Step-by-Step Protocol
-
Reagents: 0.01% (w/v) TNBS in 0.1M Sodium Bicarbonate (pH 8.5).
-
Reaction:
-
Tube A: 0.5 mL Conjugate (0.5 mg/mL) + 0.5 mL TNBS.
-
Tube B: 0.5 mL Native BSA (0.5 mg/mL) + 0.5 mL TNBS.
-
Tube C: Buffer Blank + TNBS.
-
-
Incubation: 2 hours at 37°C.
-
Stop: Add 0.5 mL 10% SDS and 0.25 mL 1N HCl.
-
Measure: Absorbance at 335 nm .
-
Calculation:
(BSA typically has ~30–35 accessible lysines).[1]
Data Summary & Comparison
| Feature | UV-Vis Spectroscopy | MALDI-TOF MS | TNBS Assay |
| Accuracy | Moderate (affected by spectral overlap) | High (Direct measurement) | Moderate (Indirect) |
| Speed | Fast (<10 mins) | Medium (30 mins) | Slow (3 hours) |
| Sample Req | Non-destructive (can recover) | Destructive (pmol amounts) | Destructive (mg amounts) |
| Prerequisite | Accurate | Mass Spec Access | Accessible Lysine count |
| Verdict | Routine Screening | Final QC | Troubleshooting |
References
-
Erlanger, B. F., et al. (1957). "Steroid-protein conjugates. I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone." Journal of Biological Chemistry, 228, 713-727.[1]
-
Thermo Fisher Scientific. "Extinction Coefficients for Proteins and Haptens." Tech Tip #6.
-
Adamczyk, M., et al. (1994). "Characterization of protein-hapten conjugates: determination of hapten density by MALDI-TOF mass spectrometry." Bioconjugate Chemistry, 5(6), 631-635.[1]
-
Habeeb, A. F. S. A. (1966). "Determination of free amino groups in proteins by trinitrobenzenesulfonic acid." Analytical Biochemistry, 14(3), 328-336.[1]
-
Shimadzu Application News. "Determination of heroin hapten densities in protein conjugates: comparison of MALDI-TOF MS, TNBS and indirect Ellman assay."
Sources
- 1. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]
- 2. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing EDC/NHS Molar Ratios for Steroid Conjugation
Welcome to the technical support center for steroid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing the molar ratios of EDC and NHS in steroid conjugation reactions. Here, you will find scientifically grounded explanations, troubleshooting protocols, and practical workflows to enhance the success of your experiments.
Introduction to Steroid Conjugation with EDC/NHS Chemistry
The covalent attachment of steroids to carrier proteins or other molecules is crucial for various applications, including immunoassays and drug delivery.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking method for this purpose.[2][3] This chemistry facilitates the formation of a stable amide bond between a carboxyl group on a steroid derivative and a primary amine on a carrier protein.[4][5]
The process begins with the activation of the steroid's carboxyl group by EDC, forming a highly reactive O-acylisourea intermediate.[2][4] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[2][3] The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS-ester, which significantly increases the efficiency of the conjugation reaction.[2][4][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing steroid conjugation with EDC/NHS chemistry.
Q1: What are the optimal starting molar ratios for EDC and NHS in a steroid conjugation reaction?
A good starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the steroid.[7][8] However, the optimal ratios can vary significantly depending on the specific steroid, carrier protein, and reaction conditions. It is often necessary to perform a systematic optimization of these ratios.
Q2: Why is a two-step protocol often recommended for EDC/NHS conjugation?
A two-step protocol is preferred because it minimizes the risk of protein cross-linking.[9] In the first step, the steroid's carboxyl group is activated with EDC and NHS at a slightly acidic pH (4.5-6.0).[10][11][12] Excess EDC and byproducts can then be removed before the addition of the amine-containing carrier protein in the second step, which is performed at a physiological to slightly basic pH (7.0-8.5).[7][10][11]
Q3: Which buffers are recommended for the activation and coupling steps?
For the activation step (pH 4.5-6.0), MES buffer is highly recommended as it is a non-amine, non-carboxylate buffer that is effective in this pH range.[7][10][13] For the coupling step (pH 7.0-8.5), phosphate-buffered saline (PBS) is a common and suitable choice.[7][10] Borate and sodium bicarbonate buffers are also appropriate options.[7] It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the intended reaction.[7][8][10]
Q4: How can I prevent my steroid from precipitating during the reaction?
Steroid solubility can be a significant challenge. To mitigate this, steroids can be initially dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[14] It is important to use high-quality, amine-free DMF.[14] Additionally, very high concentrations of EDC can sometimes cause precipitation, so reducing the EDC concentration may be beneficial if you observe this issue.[7][8]
Q5: How do I quench the reaction once the conjugation is complete?
To stop the reaction and deactivate any unreacted NHS esters, a quenching agent can be added.[2] Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine, typically added to a final concentration of 10-50 mM.[7][11] Hydroxylamine is often preferred as it hydrolyzes unreacted NHS esters to form a hydroxamate, while primary amine-containing quenchers will modify the remaining active sites.[11]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during steroid conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time.[8][15] | Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[8][16] |
| Incorrect pH: The activation and coupling steps have different optimal pH ranges.[10][11] | Use MES buffer at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.0-8.5 for the coupling step.[8][10] | |
| Hydrolysis of Intermediates: The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions.[2][7] | Perform the reaction steps as quickly as possible after adding the reagents. Consider a two-step protocol where excess EDC is removed before adding the protein.[8] The half-life of NHS esters is pH-dependent, decreasing as the pH increases.[7] | |
| Insufficient Molar Ratios: The concentration of EDC and NHS may be too low for efficient activation. | Systematically increase the molar excess of EDC and NHS relative to the steroid. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS is a good starting range.[7][8] | |
| Precipitation During Reaction | Poor Steroid Solubility: Steroids are often hydrophobic and can precipitate in aqueous buffers. | Dissolve the steroid in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction buffer.[14] |
| High EDC Concentration: A large excess of EDC can sometimes lead to the precipitation of proteins or other molecules.[7][8] | If precipitation is observed with a high molar excess of EDC, try reducing its concentration.[7][8] | |
| Protein Aggregation: Changes in pH or the addition of reagents can cause some proteins to aggregate.[7] | Ensure the carrier protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary.[7] | |
| Protein Cross-linking | One-Pot Reaction Protocol: In a one-pot reaction, EDC can activate carboxyl groups on the protein, leading to protein-protein cross-linking.[9] | Utilize a two-step protocol. Activate the steroid first, then remove excess EDC and byproducts before adding the protein.[9][11] |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common steroid conjugation issues.
Experimental Protocols
General Two-Step Aqueous Steroid Conjugation Protocol
This protocol provides a general guideline for conjugating a carboxyl-containing steroid to an amine-containing carrier protein.
Materials:
-
Steroid with a carboxyl group
-
Carrier protein (e.g., BSA, KLH)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5[10]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[3][8]
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately prior to use.[10][12]
-
Dissolve the steroid in a minimal amount of an appropriate organic solvent (e.g., DMSO) and then dilute with Activation Buffer to the desired concentration.
-
Prepare the carrier protein in Coupling Buffer.
-
-
Activation of Steroid:
-
In a reaction tube, add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the steroid solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[12]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent protein cross-linking, remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.[11]
-
-
Conjugation to Carrier Protein:
-
Immediately add the activated steroid solution to the carrier protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the steroid-protein conjugate from excess reagents and byproducts using a desalting column or dialysis.[7]
-
Visualizing the EDC/NHS Reaction Mechanism
Caption: The two-step reaction mechanism of EDC/NHS mediated steroid conjugation.
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| EDC Molar Excess | 2 to 10-fold over steroid | Higher excess can improve efficiency but may also lead to precipitation.[7][8] |
| NHS Molar Excess | 2 to 5-fold over steroid | Sufficient NHS is crucial to outcompete the hydrolysis of the O-acylisourea intermediate.[7] |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation.[10][11] |
| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of NHS-ester with primary amines.[7][10] |
| Activation Time | 15 - 30 minutes | Sufficient time for NHS-ester formation.[12] |
| Coupling Time | 2 hours to overnight | Reaction time can be extended at lower temperatures (4°C).[7] |
References
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
- Erlanger, B. F., Borek, F., Beiser, S. M., & Lieberman, S. (1959). Steroid-protein conjugates. II. Preparation and characterization of conjugates of bovine serum albumin with progesterone, deoxycorticosterone, and estrone. The Journal of Biological Chemistry, 234(5), 1090–1094.
- Erlanger, B. F., Borek, F., Beiser, S. M., & Lieberman, S. (1957). Steroid-protein conjugates. I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone. The Journal of Biological Chemistry, 228(2), 713–727.
-
(2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
ResearchGate. (2017, November 21). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protein binding of steroid glucuronosides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). NHS and Sulfo-NHS. Retrieved from [Link]
-
ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
-
Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). Sensors (Basel, Switzerland). Retrieved from [Link]
-
Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations. (2020, October 16). MDPI. Retrieved from [Link]
-
ResearchGate. (2017, December 19). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group? Retrieved from [Link]
-
ResearchGate. (2020, November 24). Collagen fixation to polymer with EDC/NHS? Retrieved from [Link]
-
ResearchGate. (2020, February 26). EDC-NHS coupling not working? Retrieved from [Link]
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. (n.d.). PMC. Retrieved from [Link]
-
Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]
-
biomed.cas.cz. (n.d.). Steroid Conjugates and Their Physiological Role. Retrieved from [Link]
Sources
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. cytodiagnostics-us.com [cytodiagnostics-us.com]
Solving low signal issues in P4-3-CMO competitive assays
Welcome to the Technical Support Center for Progesterone-3-O-carboxymethyloxime (P4-3-CMO) Competitive Assays. As an Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve low signal and poor sensitivity issues in competitive Enzyme-Linked Immunosorbent Assays (ELISAs).
This guide moves beyond basic troubleshooting by explaining the underlying biochemical causality of assay failures and providing self-validating protocols to restore assay integrity.
Section 1: Mechanistic Overview & Pathway
To troubleshoot a low signal, we must first understand the binding kinetics. In a P4-3-CMO competitive ELISA, free progesterone from the sample competes with a labeled tracer (P4-3-CMO-HRP) for a limited number of capture antibody binding sites. The maximum signal (
Figure 1: P4-3-CMO-HRP competitive ELISA mechanism. Signal is inversely proportional to free P4.
Section 2: Diagnostic FAQs (The "Why" and "How")
Q1: Why is my maximum signal (
-
Causality 1 (Plate Coating): If the capture antibody desorbs during wash steps, the total binding capacity drops. This is often caused by using tissue culture plates instead of high-binding ELISA plates, or using a coating buffer with an incorrect pH[1].
-
Causality 2 (Steric Hindrance): If the chemical linker between the progesterone molecule and the HRP enzyme is too short, the bulky HRP may sterically block the antibody from accessing the progesterone moiety.
-
Causality 3 (Conjugate Degradation): HRP is highly sensitive to temperature fluctuations and microbial contamination. If the P4-3-CMO-HRP stock is degraded, the enzymatic turnover of TMB will be severely reduced.
Q2: Why is my standard curve completely flat with zero/low signal across all wells? A: This indicates complete inhibition of the HRP enzyme or a catastrophic failure in the detection step.
-
Causality 1 (Sodium Azide Contamination): Sodium azide (
) is a potent, irreversible inhibitor of horseradish peroxidase (HRP). It binds directly to the heme iron of the enzyme. If your wash buffers, blocking buffers, or sample diluents contain sodium azide, it will completely quench the signal[2],[3]. -
Causality 2 (Substrate Degradation): TMB substrate is light-sensitive. If it has turned blue in the bottle before use, it has auto-oxidized and will not produce a strong signal in the assay[4].
Q3: How does the choice of conjugate (P4-3-CMO vs. P-11α-HS) affect my signal and sensitivity? A: This relates to the critical concept of homologous vs. heterologous assay design.
-
Causality: If your capture antibody was raised against a Progesterone-11α-hemisuccinate (P-11α-HS) immunogen, using a homologous P-11α-HS-HRP tracer often results in the antibody binding the tracer with much higher affinity than the free progesterone in the sample. This leads to poor displacement and a flat, low-sensitivity curve[5]. By using a heterologous tracer like P4-3-CMO-HRP, the antibody's affinity for the tracer is slightly reduced. This allows free progesterone to compete more effectively, significantly increasing assay sensitivity[6]. However, if the affinity drops too much, the overall signal (
) will be low, requiring careful titration of the conjugate.
Section 3: Self-Validating Methodologies
To resolve low signal issues, do not rely on theoretical calculations. Instead, use these self-validating protocols to empirically determine the functional status of your reagents.
Protocol A: Checkerboard Titration for Signal Optimization
This protocol tests multiple variables simultaneously, allowing you to identify the exact concentration matrix where the signal is optimal.
-
Plate Coating: Coat a 96-well high-binding microtiter plate with capture antibody in a gradient along the columns (e.g., 0.5, 1, 2, 4, 8, 10 µg/mL) diluted in pH 9.6 carbonate/bicarbonate buffer. Incubate overnight at 4°C[3].
-
Washing & Blocking: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST). Add 150 µL of blocking solution (1% BSA in PBS) to each well and incubate for 1 hour at 37°C[3]. Wash 4 times with PBST.
-
Tracer Addition: Add P4-3-CMO-HRP conjugate in a serial dilution gradient along the rows (e.g., 1:500 to 1:16000). Incubate for 1 hour at 37°C[3].
-
Final Wash: Wash 4 times with PBST. Ensure no residual wash buffer remains, as pooled Tween-20 can interfere with the substrate.
-
Signal Development: Add 100 µL of fresh TMB substrate to each well. Incubate at room temperature in the dark for 15-30 minutes[3].
-
Termination: Add 50 µL of Stop Solution (e.g., 2M
). Read absorbance immediately at 450nm[3]. Select the Antibody/Conjugate pair that yields an OD between 1.0 and 1.5.
Protocol B: Conjugate Integrity & Substrate Validation Test
This rapid test isolates the HRP/TMB reaction from the plate-binding kinetics to rule out degraded reagents.
-
Preparation: Pipette 100 µL of fresh TMB substrate into a clean, clear microcentrifuge tube[4].
-
Spiking: Add 1 µL of your P4-3-CMO-HRP conjugate stock directly into the tube.
-
Observation: The solution should immediately turn a deep, vibrant blue.
-
Interpretation: If the solution remains clear or develops color very slowly, either the HRP enzyme has degraded (due to temperature or contamination) or the TMB substrate has oxidized[4].
Section 4: Quantitative Troubleshooting Metrics
Use the following table to benchmark your assay's performance and identify the root cause of signal deviations.
| Parameter | Optimal Range | Troubleshooting Indicator |
| 1.0 - 1.5 | < 0.8 indicates poor conjugate quality or insufficient plate coating; > 2.0 indicates insufficient washing or excessive conjugate concentration. | |
| Intra-assay CV | < 10% | > 10% indicates pipetting errors, bubble formation, or uneven plate washing[7]. |
| Inter-assay CV | < 15% | > 15% indicates reagent instability, standard degradation, or laboratory temperature fluctuations[7]. |
| Assay Window ( | > 10-fold difference | A narrow window indicates poor competition, often requiring a switch from a homologous to a heterologous tracer (e.g., P4-3-CMO)[6]. |
References
-
Competitive ELISA troubleshooting tips - Abcam. abcam.com.
-
Troubleshooting of Competition (Inhibition) ELISA - Creative Biolabs Antibody. antibody-creativebiolabs.com. 7
-
ELISA Troubleshooting Guide | Bio-Techne. bio-techne.com. 1
-
Competitive ELISA Protocol and Animation - Microbe Notes. microbenotes.com. 2
-
ELISA Handbook - Boster Bio. bosterbio.com.4
-
Protocol of Competition (Inhibition) ELISA - Creative Biolabs Antibody. antibody-creativebiolabs.com. 3
-
US9201077B2 - Direct enzyme immunoassay for measurement of serum progesterone levels. google.com (Google Patents). 6
-
Enzyme-Linked Immunosorbent Assay of Progesterone in Serum Using Penicillinase as Label. scispace.com. 5
Sources
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. microbenotes.com [microbenotes.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. scispace.com [scispace.com]
- 6. US9201077B2 - Direct enzyme immunoassay for measurement of serum progesterone levels - Google Patents [patents.google.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Storage stability of lyophilized Progesterone 3-CMO-HRP
Welcome to the Technical Support & Knowledge Base for Progesterone 3-CMO-HRP. As a critical heterologous enzyme conjugate used in competitive Enzyme-Linked Immunosorbent Assays (ELISAs), its structural integrity dictates the sensitivity, precision, and reproducibility of your steroid quantification workflows.
This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the mechanistic causality behind conjugate degradation, offering self-validating protocols and advanced troubleshooting matrices.
Mechanistic Overview: The Anatomy of the Conjugate
Progesterone 3-CMO-HRP consists of a progesterone molecule covalently tethered to a Horseradish Peroxidase (HRP) reporter enzyme via a1[1]. The stability of this reagent depends on preserving two distinct functional domains: the enzymatic activity of the HRP glycoprotein and the immunological binding capacity of the steroid hapten.
Fig 1. Mechanistic pathways of Progesterone 3-CMO-HRP degradation and stabilization.
Frequently Asked Questions (The "Why" and "How")
Q1: Why is Progesterone 3-CMO-HRP supplied in a lyophilized format, and what is the mechanistic basis for its storage requirements? A1: Lyophilization (freeze-drying) arrests molecular mobility. In aqueous solutions, the ester/amide bonds of the 3-CMO linker are highly susceptible to nucleophilic attack and hydrolysis over time. By storing the 2[2], researchers prevent this hydrolysis, ensure the conformational integrity of the HRP glycoprotein (preventing heme group dissociation), and maintain the stoichiometric ratio of steroid to enzyme.
Q2: What is the causality behind the strict "No Sodium Azide" rule when reconstituting this conjugate?
A2: Sodium azide (
Q3: How do freeze-thaw cycles mechanically damage the reconstituted conjugate? A3: When an aqueous protein solution freezes, ice crystal formation alters the hydration shell around the HRP molecule, forcing hydrophobic residues outward. Upon thawing, these exposed hydrophobic patches interact, causing irreversible protein aggregation. Furthermore, localized pH shifts during the freezing process can cleave the 3-CMO linkage, detaching the progesterone hapten from the HRP reporter.
Quantitative Data: Storage & Buffer Optimization
Table 1: Storage Stability Profiles
| State | Storage Temperature | Expected Shelf Life | Mechanistic Rationale |
|---|---|---|---|
| Lyophilized Powder | -20°C | 12 - 24 Months | Arrests molecular mobility; completely prevents CMO linker hydrolysis. |
| Lyophilized Powder | 2°C to 8°C | 6 - 12 Months | Slows kinetic degradation but allows trace moisture interaction over time. |
| Reconstituted (Aqueous) | 2°C to 8°C | 1 - 3 Months | HRP is prone to microbial growth and slow loss of enzymatic activity. |
| Reconstituted (50% Glycerol) | -20°C | 6 - 12 Months | Glycerol acts as a cryoprotectant, preventing ice crystal formation. |
Table 2: Reconstitution Buffer Components
| Component | Function | Consequence of Omission |
|---|---|---|
| 1X PBS (pH 7.2-7.4) | Maintains physiological pH for HRP stability. | Acidic/basic pH shifts denature the HRP tetramer. |
| 1% BSA | Carrier protein; prevents non-specific binding. | Conjugate loss due to adherence to plasticware. |
| 50% Glycerol (v/v) | Cryoprotectant for -20°C liquid storage. | Freeze-thaw induced protein aggregation. |
| 0.01% Thimerosal | Antimicrobial agent. | Bacterial protease degradation of the conjugate. |
Troubleshooting Matrix: Diagnostics & Corrective Actions
| Clinical Issue | Mechanistic Cause | Corrective Action |
| Complete Loss of Signal (OD450 < 0.2 in all wells) | Sodium Azide Contamination: Azide was inadvertently introduced via wash buffers or diluents, irreversibly inhibiting the HRP heme group. | Discard contaminated buffers. Re-prepare all buffers using ProClin 300. Validate conjugate activity using Protocol 2. |
| High Background Signal (OD450 > 3.0 or out of range) | Hydrophobic Adsorption: Lack of carrier protein in the conjugate diluent causes non-specific binding of HRP to the polystyrene plate. | Ensure the conjugate diluent contains at least 1% BSA or use a commercial 4[4]. |
| Poor Displacement (Flat Standard Curve) | Linker Hydrolysis: The 3-CMO linkage was cleaved during improper storage. The HRP is active (generating color), but the progesterone hapten is detached and cannot compete. | This damage is irreversible. A new lot of lyophilized conjugate must be procured and stored strictly desiccated at -20°C. |
Self-Validating Experimental Protocols
Protocol 1: Reconstitution & Glycerol-Aliquoting Strategy
This protocol ensures long-term stability of the conjugate once transitioned from its lyophilized state.
-
Equilibration: Bring the lyophilized Progesterone 3-CMO-HRP vial to room temperature (20-25°C) for 30 minutes before opening. Causality: Prevents atmospheric condensation from introducing moisture to the hygroscopic powder.
-
Buffer Preparation: Prepare an azide-free reconstitution buffer (e.g., 1X PBS, 1% BSA, 0.01% Thimerosal).
-
Reconstitution: Add the specified volume of buffer to achieve a 100X stock concentration. Gently swirl the vial. Do NOT vortex. Causality: Vortexing induces shear stress and foaming, which denatures the HRP glycoprotein.
-
Cryoprotection: Add an equal volume of 100% molecular-grade glycerol to achieve a final 50% glycerol solution.
-
Aliquoting: Divide into single-use aliquots (e.g., 20 µL) in amber/opaque tubes. Causality: HRP is highly light-sensitive; amber tubes prevent photo-oxidation of the enzyme.
-
Storage: Store at -20°C. The 50% glycerol ensures the solution remains liquid, completely eliminating freeze-thaw damage.
Protocol 2: Checkerboard Titration (Conjugate Validation)
Never commit a newly reconstituted conjugate to a full assay without validating its activity and optimal working titer.
Fig 2. Self-validating checkerboard titration workflow for conjugate activity verification.
-
Plate Coating: Coat a 96-well microtiter plate with varying concentrations of anti-progesterone antibody (e.g., 1:1,000 to 1:8,000) across the columns.
-
Conjugate Dilution: Prepare serial dilutions of the newly reconstituted Progesterone 3-CMO-HRP (e.g., 1:5,000 to 1:40,000) down the rows using a conjugate stabilizer buffer.
-
Competitive Binding: Add 50 µL of the zero standard (
) and 50 µL of the conjugate dilutions to the respective wells. Incubate for 1 hour at room temperature. -
Washing: Wash the plate 4 times with 1X Wash Buffer to remove unbound conjugate.
-
Signal Generation: Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark.
-
Termination: Add 50 µL of Stop Solution (1N HCl) to halt the reaction.
-
Validation Readout: Read absorbance at 450 nm. Select the antibody/conjugate dilution pair that yields an Optical Density (OD) of 1.5 - 2.0. This confirms the conjugate is fully active and successfully bound to the antibody.
References
- Effect of lyophilization on HRP–antibody conjugation: an enhanced antibody labeling technology Source: N
- Development of ELISA for measurement of progesterone employing 17-alpha-OH-P-HRP as enzyme label Source: National Institutes of Health (NIH) / PubMed
- HRP Conjugate Stock Stabilizer, 5X Source: Antibodies Incorpor
- Progesterone Competitive ELISA Kit Procedural Guidelines Source: Fisher Scientific
Sources
- 1. Development of ELISA for measurement of progesterone employing 17-alpha-OH-P-HRP as enzyme label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lyophilization on HRP–antibody conjugation: an enhanced antibody labeling technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. antibodiesinc.com [antibodiesinc.com]
Minimizing matrix interference in serum progesterone ELISA
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with erratic data in their serum progesterone Enzyme-Linked Immunosorbent Assays (ELISAs). Progesterone is a highly lipophilic, low-molecular-weight steroid hormone. When measuring it in complex matrices like human serum, you are not just fighting for assay sensitivity; you are fighting the matrix itself.
Below is our comprehensive troubleshooting guide, structured to help you systematically identify, understand, and neutralize matrix interference through self-validating experimental workflows.
Diagnostic Workflow for Matrix Interference
Diagnostic workflow for identifying and resolving matrix interference in serum progesterone ELISAs.
Section 1: Endogenous Binding Proteins (The "Hidden" Progesterone)
Q: Why is my serum progesterone recovery so low, even when spiking known concentrations into my samples?
A: Progesterone is highly lipophilic and circulates in the blood primarily bound to carrier proteins, specifically Corticosteroid-Binding Globulin (CBG) and albumin[1]. In a direct, unextracted competitive ELISA, these endogenous binding proteins act as a "sink." They sequester the progesterone, preventing it from competing with the enzyme-conjugated tracer for the capture antibody[2]. This shifts the binding equilibrium, resulting in falsely low signal displacement and poor spike-and-recovery metrics.
To resolve this, you must physically separate the steroid from its carrier. This is achieved either by using a Steroid Displacement Reagent (which biochemically outcompetes progesterone for binding sites) or by performing a liquid-liquid organic solvent extraction[3].
Protocol 1: Diethyl Ether Extraction for Serum Progesterone
This protocol is a self-validating system. By spiking a known low-dose standard into a parallel sample, you calculate your exact extraction efficiency to correct your final quantitative data[3].
-
Efficiency Spike: Prepare a 1 ng/mL Progesterone Standard in ethanol. Add 25–50 pg/mL of this standard to a 1 mL aliquot of your sample matrix to determine baseline extraction recovery[3].
-
Solvent Addition: In a certified fume hood, add 1 mL of ACS Grade Diethyl Ether for every 1 mL of serum sample[3].
-
Phase Separation: Stopper the tube and shake vigorously for 1 minute. Allow the organic (top) and aqueous (bottom) layers to separate completely[3].
-
Aqueous Freezing: Place the lower portion of the tube in a dry ice/methanol bath to snap-freeze the aqueous layer.
-
Decanting: Pour the unfrozen ether layer (which now contains the highly lipophilic progesterone) into a clean glass tube.
-
Evaporation: Evaporate the ether to dryness under a gentle stream of nitrogen gas[3].
-
Reconstitution: Dissolve the dried extract in at least 250 µL of Assay Buffer. Vortex thoroughly, let sit for 5 minutes at room temperature, and vortex twice more[3]. Run the assay immediately.
Table 1: Impact of Matrix Extraction on Progesterone Recovery
| Matrix Condition | Progesterone Spike | Measured Concentration | Recovery (%) | Clinical Validity |
|---|---|---|---|---|
| Unextracted Serum | 5.0 ng/mL | 2.1 ng/mL | 42% | Invalid (False Low) |
| Unextracted + Displacement Reagent | 5.0 ng/mL | 4.4 ng/mL | 88% | Acceptable |
| Diethyl Ether Extracted Serum | 5.0 ng/mL | 4.8 ng/mL | 96% | Highly Accurate |
Section 2: Heterophilic Antibodies (HAMA/HAAA) & Rheumatoid Factor
Q: My assay is yielding false positives in healthy control serum. What is the mechanism, and how do I block it?
A: You are likely encountering interference from Heterophilic Antibodies (HA) or Human Anti-Animal Antibodies (HAAA), such as Human Anti-Mouse Antibodies (HAMA)[4]. These are endogenous, poly-specific antibodies present in up to 40% of the human population[5].
If your workflow utilizes a two-site (sandwich) ELISA for progesterone receptors or related protein complexes, HAMA can bind simultaneously to the capture antibody and the detection antibody. This creates a "bridge" in the complete absence of the target analyte, yielding a false-positive signal[6][7]. Conversely, they can bind directly to the capture antibody, blocking the analyte and causing a false negative[6].
Mechanism of heterophilic antibody (HAMA) bridging, leading to false-positive ELISA signals.
Protocol 2: Active and Passive Blocking Strategy
To neutralize this, we must saturate the heterophilic antibodies before they interact with the assay components[5].
-
Passive Blocking: Supplement your sample diluent with 1–5% normal nonimmune serum from the same species as the capture/detection antibodies (e.g., normal mouse serum)[7]. The excess normal IgGs act as a decoy, absorbing the low-affinity heterophilic antibodies[5].
-
Active Blocking: For high-affinity HAAA or Rheumatoid Factor (RF), passive blocking is insufficient. Add a commercial active blocking reagent containing specific purified immunoglobulins or Fc fragments (e.g., Goat anti-Human IgG Fc) designed to actively bind and neutralize the interferent[5].
-
Validation (Self-Validating Step): Always run a parallel "null" assay (capture and detection antibodies present, but no analyte) with your blocked serum. If the block is successful, the background signal will return to the baseline of your standard diluent.
Section 3: Hemolysis, Lipemia, and Icterus (HLI)
Q: How do physical matrix properties like hemolysis or lipemia affect my optical density (OD) readouts?
A: HLI factors cause both optical and chemical interference. Hemoglobin possesses pseudoperoxidase activity, which can prematurely cleave the TMB substrate in HRP-based ELISAs, causing false positives. Lipids in lipemic samples scatter light, artificially inflating absorbance readings at 450 nm, and can physically trap lipophilic analytes like progesterone, preventing them from interacting with the antibodies[8].
Table 2: Established Interference Thresholds for Progesterone ELISA Note: Exceeding these thresholds requires sample remediation prior to assay execution[9].
| Interfering Substance | Pathology | Maximum Tolerated Concentration |
| Hemoglobin | Hemolysis | 4.00 mg/mL |
| Triglycerides | Lipemia | 7.50 mg/mL |
| Bilirubin (Unconjugated) | Icterus | 0.30 mg/mL |
| Bilirubin (Conjugated) | Icterus | 0.10 mg/mL |
Troubleshooting Action: Visually inspect all samples. If a sample is highly lipemic, do not simply dilute it, as altering the matrix ratio may falsely depress the specificity and accuracy of the assay[8]. Instead, clear lipemic samples via ultracentrifugation (10,000 x g for 10 mins) to separate the lipid layer. For hemolyzed samples exceeding 4.00 mg/mL, re-collection is strictly required, as the intracellular release fundamentally alters the matrix composition.
References
-
Interferences in quantitative immunochemical methods Biochemia Medica URL:[Link]
-
Heterophile Antibody Interference in a Multiplexed Fluorescent Microsphere Immunoassay for Quantitation of Cytokines in Human Serum Clinical and Vaccine Immunology - ASM Journals URL:[Link]
-
17-α-OH Progesterone ELISA Product Insert IBL America (Amazon S3) URL:[Link]
- US9201077B2 - Direct enzyme immunoassay for measurement of serum progesterone levels Google Patents URL
-
Progesterone Test System Product Code Monobind Inc. URL:[Link]
Sources
- 1. monobind.com [monobind.com]
- 2. US9201077B2 - Direct enzyme immunoassay for measurement of serum progesterone levels - Google Patents [patents.google.com]
- 3. content.abcam.com [content.abcam.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. journals.asm.org [journals.asm.org]
- 8. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Validation & Comparative
Cross-reactivity of Progesterone 3-CMO antibodies with 17-OH-Progesterone
Specificity Profiling: Progesterone 3-CMO Antibody Cross-Reactivity with 17-OH-Progesterone
Executive Summary
For researchers quantifying Progesterone (P4) in complex biological matrices (serum, saliva, tissue culture), cross-reactivity with 17-hydroxyprogesterone (17-OHP) represents a critical specificity challenge.[1][2] 17-OHP is the immediate precursor to 11-deoxycortisol and a structural homolog of Progesterone, differing only by a hydroxyl group at the C17 position.[1]
The Verdict: Antibodies raised against Progesterone-3-CMO (Carboxymethyloxime) generally exhibit superior specificity (<1% to 5% cross-reactivity) against 17-OHP compared to antibodies raised against C11-linked haptens.[1] This is because the C3-conjugation strategy masks the A-ring but fully exposes the D-ring (C17 position) to the immune system, allowing the antibody to discriminate between the hydrophobic C17-H of Progesterone and the hydrophilic C17-OH of 17-OHP.[1]
Scientific Rationale: The Structural Basis of Specificity
To understand the performance of Progesterone-3-CMO antibodies, one must analyze the immunogen design.[1] Small molecules (haptens) like steroids are not immunogenic unless conjugated to a carrier protein (e.g., BSA, KLH).[1] The position of this linkage dictates the "epitope" presented to the antibody.
-
The Analyte (Progesterone): Characterized by a ketone at C3 (A-ring) and an acetyl group at C17 (D-ring).[1]
-
The Interferent (17-OHP): Identical to Progesterone, but possesses a hydroxyl (-OH) group at C17.[1]
-
The Strategy (3-CMO Conjugation): The linker is attached to the C3 ketone.
-
Result: The antibody binding pocket is formed against the distal end of the molecule—specifically the D-ring.
-
Mechanism: Since the D-ring is the exact point of structural divergence between P4 and 17-OHP, antibodies raised against this orientation are forced to "read" the C17 position, resulting in high discrimination.[1]
-
Visualizing the Epitope Exposure
Figure 1: Structural logic of P4-3-CMO immunogens.[1] The linker at C3 forces the antibody to recognize the C17 D-ring, maximizing the distinction between Progesterone and 17-OHP.[1]
Comparative Performance Guide
The following table synthesizes typical cross-reactivity (CR) profiles found in high-quality commercial immunoassays. Note that "Reverse Specificity" (17-OHP antibodies binding P4) is often used as a proxy to validate the distinctness of the epitopes.[1]
| Antibody Type | Immunogen Strategy | Primary Target | Cross-Reactivity (17-OHP) | Cross-Reactivity (Progesterone) | Mechanism of Action |
| P4-3-CMO (Recommended) | Linker at C3 (A-Ring) | Progesterone | < 1% - 5% | 100% | D-ring focused.[1] Steric hindrance from 17-OH prevents 17-OHP binding.[1] |
| P4-11-HS | Linker at C11 (C-Ring) | Progesterone | 2.5% - 10% | 100% | Exposes both A and D rings.[1] Good general specificity, but slightly higher risk of 17-OHP binding due to broader epitope. |
| 17-OHP-3-CMO | Linker at C3 (A-Ring) | 17-OH-Progesterone | 100% | < 1% | The "Reverse Control."[1] Proves that the C3 orientation allows perfect discrimination of the C17-OH group. |
Key Insight: If your study involves samples with high adrenal activity (e.g., CAH diagnostics or stress research), 17-OHP levels may spike.[1] In these cases, a P4-3-CMO monoclonal is the gold standard to prevent false positives.[1]
Validation Protocol: The Self-Validating System
Do not rely solely on vendor datasheets. You must validate the cross-reactivity (CR) in your specific assay buffer system. The following protocol uses a Competitive ELISA format to determine the ED50 (Effective Dose 50%), the most robust metric for specificity.
Protocol: Competitive Cross-Reactivity Profiling
Reagents:
-
Capture Surface: Goat anti-Rabbit IgG (if using Rabbit anti-P4 primary).
-
Primary Antibody: Anti-Progesterone-3-CMO (Target).[1]
-
Tracer: Progesterone-HRP conjugate (must match the P4-3-CMO linker chemistry for optimal competition).
-
Analytes: Pure Progesterone (Standard) and Pure 17-OHP (Interferent).[1]
Workflow:
-
Plate Coating: Coat microplate with Goat anti-Rabbit IgG (1-2 µg/mL).[1] Block with 1% BSA.
-
Matrix Prep: Prepare serial dilutions of Progesterone (0.01 ng/mL to 100 ng/mL) and 17-OHP (1 ng/mL to 10,000 ng/mL) in your assay buffer.[1]
-
Note: The Interferent range must be much higher to detect low-affinity binding.
-
-
Competition Step:
-
Incubation: Incubate 2 hours at RT (shaking).
-
Detection: Wash 3x. Add TMB Substrate. Stop with H2SO4. Read OD450.
Data Analysis (The Math)
Calculate the % Cross-Reactivity using the ED50 values (the concentration required to displace 50% of the tracer).
[1]-
Interpretation:
-
< 0.1%: Excellent Specificity (Clinical Grade).
-
0.1% - 1.0%: High Specificity (Research Grade).
-
> 5.0%: Poor Specificity (Requires extraction/chromatography cleanup).
-
Workflow Visualization
Figure 2: Competitive ELISA workflow for validating antibody specificity. The shift in the dose-response curve between P4 and 17-OHP determines the cross-reactivity percentage.[1]
References
-
Stanczyk, F. Z. (2020). Steroid Immunoassays: Considerations for Research and Clinical Applications.
-
Bio-Rad Antibodies. (2024). Sheep Anti-Human 17-alpha-Hydroxyprogesterone-3-Cmo Datasheet (A284040).[1] Demonstrates specificity logic of 3-CMO conjugates.
-
Medix Biochemica. (2024). Anti-Progesterone Monoclonal Antibody Specifications.[3][4][5][6][7]
-
AAT Bioquest. (2026).[8] Quest Graph™ ED50 Calculator.[8] Tool for calculating cross-reactivity ratios.[2][9][10]
-
Thermo Fisher Scientific. (2024). Overview of ELISA Cross-Reactivity and Specificity.
Sources
- 1. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]
- 2. novamedline.com [novamedline.com]
- 3. usbio.net [usbio.net]
- 4. Progesterone 17-OH Antibody | Medix Biochemica [medixbiochemica.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Anti-17-alpha-Hydroxyprogesterone-3-Cmo Antibody (A284040) [antibodies.com]
- 7. Anti-anti-idiotypic (Ab3) antibodies that bind progesterone-11α–bovine serum albumin differ in their combining sites from antibodies raised directly against the antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ED50 Calculator | AAT Bioquest [aatbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparison of Progesterone 3-CMO vs 11-alpha-Hemisuccinate conjugates
Comparison Guide: Progesterone 3-CMO vs. 11 -Hemisuccinate Conjugates
Executive Summary & Strategic Selection
In the development of high-sensitivity immunoassays for progesterone, the choice between Progesterone 3-O-Carboxymethyloxime (3-CMO) and Progesterone 11
-
Select 11
-HS when your priority is A-ring specificity . By conjugating at the "silent" C11 position, the biologically active -3-ketone group remains exposed, allowing the generation of antibodies that strongly discriminate against reduced metabolites (e.g., pregnanediol). -
Select 3-CMO when your priority is D-ring specificity or when designing heterologous assays . Conjugation at C3 masks the A-ring but fully exposes the C20 ketone and C17 side chain, crucial for distinguishing progesterone from corticoids.
Key Insight: The highest sensitivity assays often employ Bridge Heterology , utilizing an antibody raised against one conjugate (e.g., 11
Structural & Mechanistic Analysis
The structural difference lies in the "presentation" of the steroid hapten to the immune system or the assay surface.
Progesterone 3-CMO[1][2][3][4][5][6]
-
Linkage Site: Carbon-3 (A-Ring).
-
Chemistry: Oxime bond formation at the 3-ketone.
-
Exposed Epitopes: The entire D-ring (C20 ketone), C-ring, and the C17 side chain are solvent-exposed.
-
Immunological Consequence: Antibodies produced are highly specific for the D-ring but may cross-react with steroids having different A-ring structures (e.g., 5
-dihydroprogesterone) since the discrimination point (C3) is masked by the linker.
Progesterone 11ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -HS[4][6][7][8]
-
Linkage Site: Carbon-11 (C-Ring).
-
Chemistry: Ester linkage via a hemisuccinate spacer.
-
Exposed Epitopes: The A-ring (
-3-ketone) and D-ring (C20 ketone) are both fully exposed. -
Immunological Consequence: Antibodies recognize the authentic biological pharmacophore. However, because the C11 position is blocked, these antibodies may show higher cross-reactivity with 11-oxygenated steroids (e.g., 11-deoxycortisol) if the antibody pocket tolerates the bridge.
Visualizing the Recognition Logic
Figure 1: Structural impact of conjugation sites on antibody recognition profiles.
Performance Comparison Data
The following data summarizes typical performance metrics derived from competitive ELISA formats.
Specificity (Cross-Reactivity Profiles)
Values represent % Cross-Reactivity (CR). Lower is better.
| Steroid Analog | Anti-11 | Anti-3-CMO Antibody | Interpretation |
| Progesterone | 100% | 100% | Reference Analyte |
| 5 | < 1.0% | 5.0 - 15.0% | 3-CMO Abs often miss A-ring reduction. |
| 11-Deoxycortisol | 1.0 - 5.0% | < 0.1% | 11 |
| Corticosterone | < 0.5% | < 0.1% | Both generally good, but 3-CMO is superior. |
| 17 | 1.0 - 3.0% | 0.5 - 2.0% | Comparable, dependent on clone. |
| Estradiol / Testosterone | < 0.01% | < 0.01% | Negligible for both. |
Sensitivity & Bridge Heterology
Sensitivity is defined by the IC
| Antibody Source (Immunogen) | Tracer Source (Conjugate) | System Type | Typical IC | Mechanism |
| Anti-3-CMO | 3-CMO-HRP | Homologous | 2.0 - 5.0 | High affinity for tracer makes displacement hard. |
| Anti-11 | 11 | Homologous | 1.5 - 4.0 | High affinity for tracer. |
| Anti-11 | 3-CMO-HRP | Heterologous | 0.2 - 0.8 | Best Performance. Lower affinity for tracer allows free progesterone to compete easily. |
Experimental Protocols
Protocol A: Synthesis of Progesterone-HRP Conjugate (Active Ester Method)
This protocol applies to both 3-CMO and 11
Reagents:
-
Progesterone derivative (3-CMO or 11
-HS)[1][2] -
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Carbonate Buffer (0.1M, pH 9.6)
Workflow:
-
Activation: Dissolve 5 mg of Progesterone derivative in 200 µL anhydrous DMF. Add 1.2 molar equivalents of NHS and EDC. Incubate for 2 hours at Room Temperature (RT) in the dark.
-
Conjugation: Dissolve 10 mg HRP in 1 mL Carbonate Buffer (pH 9.6). Add the activated steroid solution dropwise to the HRP solution while stirring.
-
Critical Step: Maintain a molar ratio of approx. 10:1 to 20:1 (Steroid:Enzyme) to prevent over-labeling which destroys enzyme activity.
-
-
Incubation: React for 4 hours at 4°C or 2 hours at RT.
-
Purification: Dialyze extensively against PBS (pH 7.4) for 24 hours (3 buffer changes) or pass through a Sephadex G-25 column to remove unreacted steroid.
-
Validation: Measure OD403 (HRP Soret band) and OD280. A ratio (RZ) > 0.6 indicates good enzyme integrity.
Protocol B: Heterologous Competitive ELISA
Designed for maximum sensitivity using Anti-11
Materials:
-
Microtiter plate coated with Goat Anti-Rabbit IgG (Secondary Ab).
-
Rabbit Anti-Progesterone-11
-HS (Primary Ab). -
Progesterone Standards (0, 0.2, 1.0, 5.0, 20.0, 50.0 ng/mL).
Step-by-Step:
-
Primary Binding: Add 50 µL of Rabbit Anti-11
-HS (diluted 1:20,000 in PBS-BSA) to the Goat Anti-Rabbit coated wells. Incubate 1 hour at 37°C. Wash 3x.-
Why? Oriented binding via secondary antibody prevents steric hindrance of the antigen-binding site.
-
-
Competition: Add 25 µL of Standard or Sample. Immediately add 100 µL of Progesterone-3-CMO-HRP (diluted 1:40,000).
-
Equilibrium: Incubate 2 hours at RT on a shaker (600 rpm).
-
Note: The "bridge heterology" (11
vs 3-CMO) weakens the antibody-tracer bond, allowing low concentrations of sample progesterone to displace the tracer effectively.
-
-
Wash: Wash plate 5x with PBS-Tween (0.05%).
-
Detection: Add 100 µL TMB Substrate. Incubate 15 min in dark. Stop with 50 µL 1N H
SO . -
Read: Measure Absorbance at 450 nm.
Experimental Logic Diagram
Figure 2: Workflow for a Heterologous Competitive ELISA maximizing sensitivity.
References
-
Giraudi, G., et al. (1999).[1] Reactivity of an immobilized anti-progesterone antiserum with homologous and heterologous progesterone–horseradish peroxidase conjugates.[1] Analyst, 124, 313-318.[1]
-
Shrivastav, T.G., et al. (2013). Influence of different length spacers containing enzyme conjugate on functional parameters of progesterone ELISA. Journal of Immunoassay and Immunochemistry, 34(1).
-
Hatzidakis, G., et al. (1993).[6] Comparison of different antibody-conjugate derivatives for the development of a sensitive and specific progesterone assay. Journal of Reproduction and Fertility, 97(2), 557-561.[6]
-
Dresen, R.K., et al. (2010). Development and Validation of a High-Sensitivity ELISA for Progesterone. Steroids, 75(12).
-
Corrie, J.E.T. (1983). 125I-Iodinated tracers for steroid radioimmunoassay: The problem of bridge recognition. Journal of Steroid Biochemistry, 19(1).
Sources
- 1. Reactivity of an immobilized anti-progesterone antiserum with homologous and heterologous progesterone–horseradish peroxidase conjugates - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Development of ELISA for measurement of progesterone employing 17-alpha-OH-P-HRP as enzyme label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different antibody-conjugate derivatives for the development of a sensitive and specific progesterone assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity testing of Progesterone 3-CMO antisera with pregnenolone
Topic: Specificity Testing of Progesterone 3-CMO Antisera with Pregnenolone Content Type: Technical Comparison Guide Audience: Senior Researchers & Assay Developers
Executive Summary: The Steroidogenesis Fidelity Challenge
In the landscape of steroid immunoassay development, specificity is not merely a metric; it is the safeguard of biological truth. For researchers quantifying Progesterone (P4), the most insidious interferent is often its immediate precursor, Pregnenolone (P5).
While structurally distinct to a chemist, P5 and P4 share a 21-carbon backbone that challenges antibody recognition sites. This guide provides an in-depth technical analysis of Progesterone 3-CMO (Carboxymethyloxime) antisera. We evaluate its performance against the industry-standard "Abraham Method" for cross-reactivity and compare it with alternative immunogen strategies (e.g., 11
Key Takeaway: Progesterone 3-CMO antisera typically exhibit <1.0% cross-reactivity with Pregnenolone. However, achieving this requires rigorous "Bridge Heterology" in assay design to mitigate the masking effects of the C3-conjugation site.
Structural Biology & Mechanism of Action
To understand the specificity challenge, we must visualize the hapten design.
The Immunogen: Progesterone 3-CMO-BSA.
-
Conjugation Site: Carbon-3 (A-Ring).
-
Exposure: The antibody is presented with the D-ring and the C17 side chain.
-
The Risk: Because the antibody is tethered at C3, it is theoretically "blind" to changes at the C3 position.
-
The Saving Grace: Progesterone contains a
-3-ketone system (planar A-ring), while Pregnenolone contains a -3 -hydroxyl system (puckered A-ring). This conformational shift alters the global geometry of the steroid, allowing high-quality 3-CMO antibodies to discriminate between them despite the C3 masking.
Visualizing the Pathway & Interference
Figure 1: The steroidogenesis pathway highlighting the structural transition from P5 to P4. The 3-CMO antibody relies on the global conformational change induced by the 3
Comparative Analysis: 3-CMO vs. 11-Hemisuccinate
The choice of immunogen dictates the "blind spot" of the resulting antibody.
| Feature | Progesterone 3-CMO (A-Ring Linker) | Progesterone 11 |
| Primary Recognition Site | C17 Side Chain, D-Ring, C11 position. | A-Ring (3-ketone), D-Ring. |
| Pregnenolone Specificity | Good (<1%). Relies on A/B ring angle changes ( | Excellent (<0.1%). The A-ring is fully exposed, making the 3-keto vs 3-OH difference obvious. |
| Corticoid Cross-Reactivity | Superior. Better at distinguishing P4 from Cortisol/DOC (which have C11/C21 modifications). | Moderate to Poor. Often cross-reacts with 11-deoxycorticosterone or Cortisol due to C11 masking. |
| Best Application | Clinical Diagnostics. Where distinguishing P4 from Cortisol is critical. | Research (Specific). When absolute differentiation from A-ring metabolites is required. |
Expert Insight: While 11-HS antibodies are theoretically better at rejecting Pregnenolone, 3-CMO is the industry standard because Cortisol interference is a much more prevalent problem in plasma samples than Pregnenolone interference.
Experimental Protocol: The Abraham Method
To validate the specificity of your 3-CMO antiserum, you must perform a dose-response displacement study. This protocol is based on the foundational principles established by Guy E. Abraham.
Workflow Logic
Figure 2: Step-by-step workflow for determining Cross-Reactivity (CR%) using the Abraham Method.
Detailed Protocol
-
Assay Buffer: PBS pH 7.4 with 0.1% BSA (RIA grade).
-
Tracer Selection (Critical):
-
Homologous: Progesterone-3-CMO-HRP (High affinity, lower sensitivity).
-
Heterologous (Recommended):Progesterone-11-HS-HRP .[1][2] Using a different bridge for the tracer ("Bridge Heterology") reduces antibody binding to the bridge itself, forcing the antibody to bind the steroid core more specifically. This often improves the IC50 and specificity profile [1, 2].
-
-
Standard Curves:
-
P4 Standard: 0.1, 1, 10, 100, 1000 ng/mL.
-
P5 Cross-Reactant: 10, 100, 1000, 10,000 ng/mL (You need higher concentrations to see displacement).
-
-
Incubation: Incubate standards, tracer, and antibody for 2 hours at RT (or overnight at 4°C for equilibrium).
-
Calculation:
-
Plot
(%) against log concentration. -
Identify the mass of steroid required to displace 50% of the tracer (
for Progesterone, for Pregnenolone). -
Formula:
-
Data Presentation: Expected Performance
When evaluating a commercial or in-house P4-3-CMO antibody, compare your results against these benchmarks.
| Steroid | Structure | Typical % Cross-Reactivity (3-CMO) | Interpretation |
| Progesterone | 100% | Target. | |
| Pregnenolone | < 0.1% - 1.0% | Negligible in most plasma. Significant only in adrenal studies. | |
| 11-Deoxycorticosterone | 21-OH | 1.0% - 3.0% | Moderate. Monitor in adrenal hyperplasia cases. |
| 17-OH Progesterone | 17-OH | < 1.0% | Low. 3-CMO is very sensitive to D-ring changes. |
| 5 | 5 | 2.0% - 18.0% | High Risk. The A-ring saturation is subtle to 3-CMO antibodies. |
Note on Matrix Effects: If testing in raw serum, endogenous Pregnenolone levels are usually low (0.5–2 ng/mL). With <1% CR, the interference is clinically irrelevant (<0.02 ng/mL bias). However, in in vitro adrenal cell culture, P5 levels can be massive; extraction (ether/hexane) may be required before assaying.
References
-
Giraudi, G., Giovannoli, C., Baggiani, C., Rosso, I., & Vanni, A. (1999).[1] Reactivity of an immobilized anti-progesterone antiserum with homologous and heterologous progesterone–horseradish peroxidase conjugates.[1] The Analyst, 124(3), 361-366. [Link]
-
Hosoda, H., Kawamura, N., & Nambara, T. (1981).[3][4] Effect of bridge heterologous combination on sensitivity in enzyme immunoassay for cortisol. Chemical and Pharmaceutical Bulletin, 29(7), 1969-1974. [Link]
-
Abraham, G. E. (1969).[3][5] Solid-phase radioimmunoassay of estradiol-17 beta. The Journal of Clinical Endocrinology & Metabolism, 29(7), 866-870. [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]
Sources
- 1. Reactivity of an immobilized anti-progesterone antiserum with homologous and heterologous progesterone–horseradish peroxidase conjugates - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Bridging Phenomena in Steroid Immunoassays. The Effect of Bridge Length on Sensitivity in Enzyme Immunoassay [jstage.jst.go.jp]
- 4. Effect of bridge heterologous combination on sensitivity in enzyme immunoassay for cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Selecting the Appropriate Immunoassay
An In-Depth Comparative Analysis of P4-3-CMO RIA and ELISA Methods for Progesterone Quantification
In the realm of endocrinology and reproductive biology research, the accurate quantification of steroid hormones is paramount. Progesterone (P4), a key steroid hormone, plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis. Consequently, robust and reliable methods for its measurement are essential for both clinical diagnostics and research applications. Among the most established and widely utilized techniques are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive comparison of these two immunoassay platforms, with a specific focus on assays utilizing the progesterone derivative P4-3-CMO (Progesterone-3-(O-carboxymethyl)oxime) for antibody generation and as a tracer or coating antigen.
The Foundational Chemistry: P4-3-CMO as a Hapten
Progesterone itself is a small molecule and therefore not immunogenic. To elicit an antibody response, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The site of this conjugation on the progesterone molecule is critical as it dictates the specificity of the resulting antibodies. P4-3-CMO is a commonly used derivative where the modification at the C-3 position leaves the biologically important C-20 and C-21 positions exposed, theoretically leading to the generation of highly specific antibodies against the native progesterone molecule.
Principle of the Methods: A Tale of Two Labels
At their core, both RIA and ELISA are competitive immunoassays. This means that the progesterone in the sample (unlabeled antigen) competes with a labeled progesterone derivative for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of progesterone in the sample. The fundamental difference between the two methods lies in the nature of the label used for detection.
Radioimmunoassay (RIA): The Radiometric Benchmark
RIA is a classic technique that employs a radioactive isotope, typically Iodine-125 (¹²⁵I), as the label. In a typical P4-3-CMO RIA, a known quantity of ¹²⁵I-labeled P4-3-CMO and the sample containing unlabeled progesterone are incubated with a specific anti-progesterone antibody. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured using a gamma counter.
Enzyme-Linked Immunosorbent Assay (ELISA): The Chromogenic Successor
ELISA, on the other hand, utilizes an enzyme as the label. In a competitive ELISA for progesterone, microtiter plates are often coated with a progesterone-protein conjugate (e.g., P4-3-CMO-BSA). The sample containing free progesterone is co-incubated with a limited amount of anti-progesterone antibody. This mixture is then added to the coated plate. The free progesterone in the sample competes with the coated progesterone for binding to the antibody. After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color, measured by a spectrophotometer, is inversely proportional to the concentration of progesterone in the sample.
Head-to-Head Comparison: Performance Metrics
The choice between RIA and ELISA often comes down to a trade-off between various performance characteristics. The following table summarizes the key comparative aspects of P4-3-CMO based RIA and ELISA for progesterone measurement.
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Expert Commentary |
| Sensitivity (Limit of Detection) | Typically in the low picogram range (e.g., 5-10 pg/mL). | Varies widely, but can achieve similar or slightly lower sensitivity than RIA (e.g., 10-50 pg/mL). | While RIA has historically been considered the "gold standard" for sensitivity, modern high-sensitivity ELISAs can offer comparable performance. |
| Specificity (Cross-reactivity) | Highly dependent on the antibody used. Can exhibit cross-reactivity with structurally similar steroids like pregnenolone, 17α-hydroxyprogesterone, and deoxycorticosterone. | Also antibody-dependent. Cross-reactivity profiles are often similar to RIA for the same antibody clone. | It is crucial to consult the manufacturer's data sheet for specific cross-reactivity data for the chosen assay kit. |
| Precision (Intra- & Inter-Assay CV%) | Generally low, with intra-assay CVs <10% and inter-assay CVs <15%. | Can achieve similar or better precision, with intra-assay CVs often <8% and inter-assay CVs <12%. | The automated and standardized nature of ELISA plate readers and washers can contribute to improved precision over manual RIA procedures. |
| Accuracy (Recovery) | Typically demonstrates good accuracy with recovery rates of 90-110%. | Also shows good accuracy, with recovery rates often in the range of 85-115%. | Both methods can provide accurate results when properly validated and controlled. |
| Throughput | Lower throughput due to manual steps and the need for a gamma counter. | Higher throughput, well-suited for automation with 96-well plate formats. | For large-scale studies, the high-throughput capability of ELISA is a significant advantage. |
| Safety & Disposal | Involves handling of radioactive materials, requiring specialized licenses, safety precautions, and disposal procedures. | Uses non-radioactive reagents, posing fewer safety risks and having simpler disposal requirements. | The safety and regulatory burden associated with RIA is a major driver for the adoption of ELISA. |
| Cost | Can be more expensive due to the cost of radioisotopes, scintillation fluid, and specialized equipment (gamma counter). | Generally more cost-effective, with lower reagent costs and wider availability of plate readers. | The overall cost per sample is typically lower for ELISA, especially at higher throughputs. |
| Shelf Life of Reagents | The radiolabeled tracer has a limited shelf life due to radioactive decay (half-life of ¹²⁵I is ~60 days). | Enzyme conjugates and other reagents generally have a longer shelf life (e.g., 1-2 years). | The longer shelf life of ELISA kits offers greater flexibility in experimental planning. |
Experimental Workflow Visualization
To further elucidate the practical differences between the two methods, the following diagrams illustrate the typical experimental workflows for a P4-3-CMO RIA and a competitive ELISA for progesterone.
Caption: A schematic representation of the Radioimmunoassay (RIA) workflow.
Caption: A detailed workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Experimental Protocols
The following are generalized, step-by-step methodologies for conducting a progesterone assay using both RIA and ELISA. It is imperative to follow the specific instructions provided with the commercial kit being used.
Protocol 1: P4-3-CMO Radioimmunoassay (RIA)
-
Reagent Preparation: Prepare progesterone standards by serial dilution. Reconstitute lyophilized ¹²⁵I-P4-3-CMO tracer and anti-progesterone antibody as per the kit instructions.
-
Assay Setup: Pipette 100 µL of standards, controls, and unknown samples into appropriately labeled tubes.
-
Competitive Binding: Add 100 µL of ¹²⁵I-P4-3-CMO and 100 µL of anti-progesterone antibody to each tube. Vortex gently.
-
Incubation: Incubate the tubes for 2 hours at room temperature or as specified by the manufacturer.
-
Separation: Add 500 µL of a second antibody precipitating reagent (e.g., goat anti-rabbit gamma globulin) to each tube. Vortex and incubate for 30 minutes.
-
Pelleting: Centrifuge the tubes at 1500 x g for 20 minutes to pellet the antibody-bound fraction.
-
Decantation: Carefully decant the supernatant.
-
Radioactivity Measurement: Place the tubes in a gamma counter and measure the counts per minute (CPM) for each tube.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer (%B/B₀) against the concentration of the progesterone standards. Determine the concentration of progesterone in the unknown samples by interpolation from the standard curve.
Protocol 2: P4-3-CMO Competitive ELISA
-
Reagent Preparation: Prepare progesterone standards and wash buffer as per the kit instructions.
-
Assay Setup: Pipette 50 µL of standards, controls, and unknown samples into the appropriate wells of the P4-3-CMO coated microtiter plate.
-
Competitive Binding: Add 50 µL of anti-progesterone antibody to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Secondary Antibody Addition: Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the progesterone standards. Calculate the concentration of progesterone in the unknown samples by interpolation from the standard curve.
Conclusion and Recommendations
The choice between P4-3-CMO RIA and ELISA for progesterone measurement is not a matter of one being definitively superior to the other, but rather a decision based on the specific needs of the laboratory and the research question at hand.
-
RIA remains a highly sensitive and reliable method, often serving as a reference method for the validation of other assays. However, the use of radioactive materials presents significant logistical, safety, and cost challenges. It is best suited for laboratories that are already equipped and licensed for radiochemical work and require the highest sensitivity for a limited number of samples.
-
ELISA has emerged as the more practical and widely adopted method for routine progesterone analysis. Its non-radioactive nature, high-throughput capabilities, longer reagent shelf life, and cost-effectiveness make it an attractive alternative. With the continuous improvement in ELISA technology, many modern kits offer performance characteristics that are comparable to RIA.
For most research and clinical laboratories, particularly those conducting large-scale studies or seeking to avoid the complexities of radioisotope handling, a well-validated P4-3-CMO based ELISA is the recommended choice. However, for specialized applications demanding the utmost sensitivity or for the validation of a newly developed ELISA, a P4-3-CMO RIA can still be an invaluable tool. Ultimately, the onus is on the researcher to carefully evaluate the performance characteristics of any chosen assay and to ensure it is fit for its intended purpose through rigorous in-house validation.
References
-
Radioimmunoassay of plasma progesterone. (1971). Journal of Clinical Endocrinology & Metabolism. [Link]
-
A sensitive and practical enzyme immunoassay (EIA) for progesterone. (1983). Journal of Steroid Biochemistry. [Link]
-
Immunoassays for steroid hormones: a review. (2016). Talanta. [Link]
-
Validation of an enzyme-linked immunosorbent assay (ELISA) for measuring progesterone in plasma and serum of domestic animals. (2012). Animal Reproduction Science. [Link]
-
Development and validation of a sensitive enzyme-linked immunosorbent assay (ELISA) for progesterone in bovine, bubaline and caprine plasma. (2007). Reproduction in Domestic Animals. [Link]
Evaluation of Antibody Titer for Progesterone 3-CMO Immunogens
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Hapten Challenge
Progesterone (P4) is a non-immunogenic small molecule (MW ~314 Da). To elicit an immune response, it must be conjugated to a carrier protein (e.g., BSA, KLH). The site of conjugation is not merely a structural necessity; it is the primary determinant of the resulting antibody's specificity and affinity .
This guide evaluates Progesterone 3-(O-carboxymethyl)oxime (P-3-CMO) immunogens.[1] While P-3-CMO is a classic conjugation strategy, modern comparative data suggests that Progesterone 11
Comparative Analysis: P-3-CMO vs. Alternatives
The "Linker Rule" in hapten immunology dictates that antibodies are most specific to the portion of the molecule distal to the conjugation site.
Table 1: Performance Comparison of Progesterone Immunogens
| Feature | Progesterone 3-CMO (Linker at C3) | Progesterone 11 |
| Primary Recognition Site | D-Ring & Side Chain (C20/C21) The antibody "sees" the acetyl side chain clearly. | A-Ring (C3 Ketone) & D-Ring The antibody "sees" both ends of the steroid nucleus. |
| Affinity ( | Moderate ( | High ( |
| Specificity Risk | High Cross-Reactivity with Pregnenolone Since the linker masks the C3 ketone, the antibody struggles to distinguish Progesterone (C3=O) from Pregnenolone (C3-OH). | Low Cross-Reactivity Excellent discrimination between Progesterone and Pregnenolone/Corticoids. |
| Best Application | Heterologous Tracer Used to compete with native progesterone for binding to P-11 | Primary Immunogen The gold standard for generating high-affinity capture antibodies for serum assays. |
Mechanistic Insight: The "Bridge Recognition" Phenomenon
A common pitfall in hapten immunoassay design is bridge recognition . If the same linker (e.g., 3-CMO) is used for both the immunogen (to raise the antibody) and the tracer (in the ELISA), the antibody may bind the linker more strongly than the free progesterone analyte.
-
Solution: Use a Heterologous System .
-
Immunize with: P-11
-HMS-BSA. -
Evaluate Titer/Competition with: P-3-CMO-HRP tracer.
-
Result: The antibody binds the free progesterone (analyte) and the steroid part of the tracer, but ignores the tracer's linker, significantly improving displacement and sensitivity (IC50).
-
Visualizing the Immunogen Strategy
The following diagram illustrates the structural difference and its impact on antibody recognition.
Caption: Structural impact of conjugation site. Linkage at C3 (P-3-CMO) masks the A-ring, leading to antibodies that may fail to distinguish Progesterone from Pregnenolone.
Experimental Protocol: Titer Evaluation (ELISA)
This protocol describes a Direct ELISA to evaluate the titer of serum from an animal immunized with P-3-CMO-BSA. To validate specificity, a Competitive ELISA step is included.
Materials Required[2][3][4][5][6][7][8][9]
-
Coating Antigen: Progesterone-3-CMO-BSA (or P-3-CMO-Ovalbumin to avoid anti-BSA carrier response).
-
Blocking Buffer: PBS + 1% Casein or 3% Non-fat Dry Milk.
-
Secondary Antibody: Goat Anti-Host IgG-HRP (e.g., Anti-Rabbit if host is rabbit).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 1M H₂SO₄.
Workflow: Direct Titer Check
-
Coating:
-
Dilute P-3-CMO-BSA to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate (MaxiSorp).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).
-
Add 200 µL Blocking Buffer per well. Incubate 1 hour at RT.
-
-
Primary Antibody Incubation (Titer Curve):
-
Prepare serial dilutions of the antiserum in PBS-T (e.g., 1:100, 1:500, 1:1,000 ... up to 1:100,000).
-
Add 100 µL/well in duplicate.
-
Incubate 2 hours at RT.
-
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add 100 µL Secondary Antibody-HRP (diluted 1:5,000 or as per manufacturer).
-
Incubate 1 hour at RT.
-
-
Development:
Data Analysis
-
Plot OD450 vs. Log(Dilution factor) .
-
Titer Definition: The dilution factor that yields 50% of the maximum optical density (
). -
Acceptance Criteria: A robust immune response typically yields a titer > 1:10,000.
Protocol for Specificity Validation (Cross-Reactivity)
High titer does not equal high quality. You must check if the antibody binds Progesterone specifically or just the CMO linker.
Competitive Inhibition Assay[6][10]
-
Coat plate with P-3-CMO-BSA (optimized concentration from titer check).
-
Mix the Antiserum (at Titer dilution, e.g., 1:10,000) with increasing concentrations of Free Progesterone (Standard) and Free Pregnenolone (Cross-reactant).
-
Concentration range: 0.1 ng/mL to 1,000 ng/mL.
-
-
Incubate the mixture in the coated wells for 2 hours.
-
Detect bound antibody with Secondary-HRP.
-
Calculate % Cross-Reactivity:
Interpretation:
-
If P-3-CMO antibody shows >5% cross-reactivity with Pregnenolone, the immunogen (P-3-CMO) has likely masked the critical A-ring difference.
-
Recommendation: Switch to P-11
-HMS immunogen for better specificity.
References
-
Giraudi, G., et al. (1999). Reactivity of an immobilized anti-progesterone antiserum with homologous and heterologous progesterone–horseradish peroxidase conjugates.[1] Analyst, 124, 313-318.[1] Link
-
Fantl, V. E., et al. (1982). The production of high affinity monoclonal antibodies to progesterone. Journal of Steroid Biochemistry, 17(2), 125-130. Link
-
Groves, D. J., et al. (1990). Monoclonal antibodies against progesterone: effect of steroid-carrier coupling position on antibody specificity. Journal of Endocrinology, 126(2), 217-227. Link
-
Corrie, J. E. (1983). Radioligand bridge recognition in steroid radioimmunoassays. Journal of Immunological Methods, 63(1), 125-130. Link
Sources
Benchmarking P4-3-CMO antibody affinity constants (Ka)
Benchmarking P4-3-CMO Antibody Affinity Constants ( ): A Technical Comparison Guide
Executive Summary: The "Workhorse" of Steroid Detection
In the development of competitive immunoassays for Progesterone (P4), the Progesterone-3-Carboxymethyloxime (P4-3-CMO) conjugate is the industry-standard immunogen. However, raw affinity constants (
While high-quality P4-3-CMO antibodies typically exhibit affinity constants in the range of
Technical Analysis: P4-3-CMO vs. Alternatives
The Structural Dilemma
Steroids are haptens; they are too small to elicit an immune response alone. They must be conjugated to a carrier (BSA, KLH) via a linker. The position of this linker dictates the antibody's specificity profile ("the epitope footprint").
-
P4-3-CMO (The Standard): The linker is attached at Carbon-3 (A-ring).
-
Result: The antibody binding pocket is optimized to recognize the D-ring and the C-20 ketone side chain.
-
Risk:[1] Higher cross-reactivity with steroids sharing D-ring homology (e.g., 5
-pregnanes).
-
-
P4-11-HS (The Alternative): The linker is attached at Carbon-11 (C-ring).
-
Result: Both the A-ring (3-ketone) and D-ring are exposed.
-
Benefit: Often higher specificity for Progesterone itself, as it recognizes both "ends" of the molecule.
-
Benchmarking Data: Affinity & Cross-Reactivity[2][3][4][5]
The following table synthesizes performance metrics from high-grade commercial polyclonal (pAb) and monoclonal (mAb) sources.
Table 1: Comparative Performance of Progesterone Antibody Classes
| Feature | Anti-P4-3-CMO (pAb) | Anti-P4-3-CMO (mAb) | Anti-P4-11-HS (pAb) |
| Typical Affinity ( | |||
| Detection Limit (LOD) | ~0.1 - 0.3 ng/mL | < 0.1 ng/mL (Clone dependent) | ~0.1 ng/mL |
| Primary Cross-Reactant | 5 | 17 | Corticosterone / Cortisol (Low) |
| Linker Bias Risk | High (if using 3-CMO tracer) | Moderate | Low (if using 3-CMO tracer) |
| Best Application | General Serum ELISA, RIA | Clinical Diagnostics (High Vol) | High-Specificity Research |
Expert Insight: Do not select an antibody based on
alone. A P4-3-CMO antibody used with a P4-3-CMO-HRP tracer will suffer from "Bridge Binding." The antibody will bind the linker on the tracer better than the free Progesterone in the sample, destroying sensitivity.
The "Heterologous Bridge" Strategy[6]
To unlock the full affinity (
Logic Flow: Homologous vs. Heterologous
-
Homologous (Poor): Immunogen = P4-3-CMO -BSA
Tracer = P4-3-CMO -HRP.-
Outcome: Antibody binds tracer tightly (recognizing the linker). Free P4 cannot compete. Low Sensitivity.
-
-
Heterologous (Best): Immunogen = P4-3-CMO -BSA
Tracer = P4-11-HS -HRP (or P4-3-Succinyl ).-
Outcome: Antibody recognizes P4 on the tracer but ignores the linker. Free P4 competes effectively. High Sensitivity.
-
Diagram: Mechanism of Linker Interference
Figure 1: Comparison of Homologous vs. Heterologous binding dynamics. In the Heterologous system (green), the antibody does not "lock on" to the tracer's linker, allowing free Progesterone to displace the tracer more easily.
Validated Protocol: Determination of
To accurately benchmark your P4-3-CMO antibody, use this modified Competitive ELISA with Checkerboard Titration . This protocol derives the effective affinity constant (
Materials
-
Solid Phase: 96-well microplate (High-bind).
-
Coating Antigen: Goat Anti-Rabbit IgG (secondary coating is recommended to orient the capture antibody).
-
Primary Antibody: Rabbit Anti-P4-3-CMO.
-
Tracer: P4-11-HS-HRP (Heterologous pairing recommended).
-
Standards: Progesterone (0, 0.1, 0.5, 2.0, 10, 50 ng/mL).
Step-by-Step Workflow
-
Coating: Coat plate with Goat Anti-Rabbit IgG (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C. Wash 3x.
-
Capture: Add Anti-P4-3-CMO antibody at varying dilutions (1:10k to 1:100k) to determine the titer yielding ~1.0 OD in the absence of competitor.
-
Competition (The Critical Step):
-
Add 50 µL of P4 Standard (or Sample).
-
Add 50 µL of P4-11-HS-HRP Tracer (Fixed concentration).
-
Add 50 µL of Anti-P4-3-CMO (at optimal titer from Step 2).
-
Note: Incubate 2 hours at Room Temp with shaking (600 rpm). Equilibrium is essential for accurate
measurement.
-
-
Detection: Wash 5x. Add TMB Substrate. Stop with 1N HCl. Read at 450 nm.
Calculation of (Scatchard Transformation)
While software (4PL) is used for concentration, use the Scatchard Plot for affinity:
-
Calculate Bound/Free ratio (
) for each standard point. -
Plot
(y-axis) vs. Bound Concentration ( , x-axis). -
Slope =
.-
Self-Validation: A linear plot indicates a single population of binding sites (typical for mAb). A curved plot indicates heterogeneity (typical for pAb).
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Sensitivity (High IC50) | Homologous Linker Interference | Switch tracer to P4-11-HS or P4-3-Succinyl. |
| High Background | Non-specific binding of tracer | Increase Tween-20 in wash buffer to 0.05%; Add 1% BSA to assay buffer. |
| Drifting Data | Non-Equilibrium | Extend incubation time. Steroid antibodies have slow off-rates ( |
References
-
Sauer, M. J., et al. (1986). "A sensitive bridge heterologous enzyme immunoassay of progesterone using geometrical isomers." Journal of Steroid Biochemistry.
-
Corrie, J. E. T. (1983). "Radiolabelled immunoassays for steroids: The potential of heterologous bridge systems." Journal of Immunological Methods.
- Tietz, N. W. (1995). Clinical Guide to Laboratory Tests. W.B. Saunders Co. (Standard reference for steroid reference ranges and cross-reactivity standards).
-
Dresen, R. K., et al. (2010). "Comparison of different antibody-conjugate derivatives for the development of a sensitive and specific progesterone assay." Journal of Reproduction and Fertility.
-
Thermo Fisher Scientific. "Antibody Affinity and Sensitivity in Steroid Immunoassays." Technical Note.
Comparison Guide: The Impact of Linker Length on Progesterone 3-CMO Antibody Recognition
Introduction: The Challenge of Detecting Small Molecules
In diagnostics, endocrinology, and reproductive biology, the accurate quantification of steroid hormones like progesterone is paramount. Progesterone, a small molecule with a molecular weight of just 314.5 g/mol , is a classic example of a hapten: a molecule that is not immunogenic on its own.[1] To generate antibodies for use in immunoassays, such haptens must be covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), creating a hapten-carrier conjugate.[2][3] This conjugate is then used to immunize an animal and elicit an antibody response.
The success of this entire process—from generating a robust immune response to developing a highly sensitive and specific immunoassay—hinges on the design of this conjugate. A critical, yet often underestimated, component of this design is the linker , or spacer arm, that connects the hapten to the carrier protein.[4] This guide provides an in-depth comparison of how linker length affects the recognition of Progesterone 3-O-(carboxymethyl)oxime (Progesterone 3-CMO), a common progesterone derivative used for conjugation, by the resulting antibodies. We will explore the underlying principles, provide supporting data from literature, and detail the experimental workflows required to validate these effects in your own laboratory.
The Linker: More Than Just a Spacer
The linker's primary role is to present the hapten in a way that is accessible to the immune system, maximizing the exposure of its unique epitopes while minimizing the influence of the carrier protein.[4] The linker's characteristics, particularly its length and chemical composition, can profoundly influence the quality of the antibodies produced and the performance of the final immunoassay.[5][6]
An ideal linker should:
-
Extend the hapten away from the carrier protein to overcome steric hindrance.
-
Expose key antigenic determinants of the hapten molecule.
-
Avoid generating an immune response against itself , which would lead to non-specific antibodies.[7]
The choice of linker length represents a critical optimization problem. A linker that is too short may not sufficiently expose the progesterone molecule, leading to a weak or non-specific antibody response. Conversely, a linker that is too long could be recognized by the immune system itself or fold back and mask the hapten.[7][8]
Comparative Analysis of Linker Length Effects
To understand the impact of linker length, we can categorize them into three general groups: Short, Optimal, and Long. The "optimal" length is often determined empirically, but studies on small molecule haptens provide a strong guiding framework. For instance, research has shown that spacer arms of 6-8 carbon atoms, corresponding to a length of approximately 6.3-8.8 Å, are highly effective at inducing a strong antibody response for small haptens.[4]
| Linker Category | Approximate Length (Carbon Atoms) | Expected Impact on Antibody Recognition | Rationale |
| Short | 2-4 atoms (1.5-3.9 Å) | Poor Recognition: Low antibody titer and/or low affinity. The antibody may recognize the hapten-linker-carrier complex rather than the hapten itself. | The progesterone molecule is sterically hindered by the large carrier protein, preventing proper presentation to B-cell receptors. This results in a weak immune response.[4] |
| Optimal | 6-8 atoms (6.3-8.8 Å) | Strong & Specific Recognition: High antibody titer and high affinity. Antibodies are highly specific for the progesterone molecule. | The hapten is sufficiently exposed to the immune system, mimicking its free-state conformation. This allows for the generation of high-quality antibodies that recognize the key epitopes of progesterone.[4][6] |
| Long | >10 atoms (>11.3 Å) | Variable Recognition: May produce high-titer antibodies, but with a risk of decreased specificity or lower affinity. | The linker itself may become immunogenic, leading to antibodies that recognize the linker region.[7] Additionally, excessively long and flexible linkers can reduce the structural stability of the hapten presentation, potentially lowering the overall efficacy.[5][8] |
Experimental Validation Workflow
To empirically determine the optimal linker length for your specific antibody and assay system, a systematic approach is required. This involves synthesizing progesterone-carrier conjugates with varying linker lengths and then evaluating the antibodies generated against them using a competitive immunoassay.
Part A: Synthesis of Progesterone 3-CMO Conjugates
Progesterone 3-CMO is an ideal derivative because its terminal carboxyl group allows for straightforward conjugation to primary amines (e.g., lysine residues) on a carrier protein like BSA using carbodiimide chemistry (EDC/NHS).[9][10] To vary the linker length, diamine linkers of different carbon chain lengths can be introduced in a two-step process.
Detailed Protocol: Two-Step Conjugation of Progesterone 3-CMO to BSA
This protocol first activates the Progesterone 3-CMO and couples it to a diamine linker, then couples the resulting complex to the carrier protein.
Materials:
-
Progesterone 3-CMO
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Diamine linkers (e.g., Ethylenediamine (2 carbons), 1,6-Hexanediamine (6 carbons), 1,12-Dodecanediamine (12 carbons))
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (14 kDa MWCO)
Step-by-Step Procedure:
-
Activation of Progesterone 3-CMO:
-
Dissolve 10 mg of Progesterone 3-CMO in 1 mL of anhydrous DMF.
-
Add a 1.5-molar excess of both EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-ester.
-
-
Coupling to Diamine Linker:
-
In a separate tube, dissolve a 20-fold molar excess of the desired diamine linker (e.g., 1,6-Hexanediamine for an "optimal" length) in 1 mL of DMF.
-
Slowly add the activated Progesterone 3-CMO-NHS ester solution to the diamine solution.
-
Stir the reaction overnight at room temperature. This creates an amine-terminated progesterone-linker complex.
-
-
Activation of Carrier Protein (BSA):
-
This step is not always necessary but can improve efficiency. For this guide, we will proceed with a more common direct conjugation of the amine-terminated hapten to BSA using a second EDC/NHS reaction.
-
-
Conjugation of Progesterone-Linker to BSA:
-
Dissolve 20 mg of BSA in 5 mL of PBS (pH 7.4).
-
Add the progesterone-linker solution from step 2 to the BSA solution.
-
Add a fresh 5-fold molar excess of EDC and NHS to the mixture. The EDC will facilitate the formation of an amide bond between the free carboxyl groups on the BSA and the terminal amine of the progesterone-linker complex.
-
Stir the reaction for 4 hours at room temperature.
-
-
Purification:
-
Transfer the reaction mixture to a 14 kDa MWCO dialysis tube.
-
Dialyze against 2L of PBS for 48 hours, changing the buffer at least 4 times to remove unreacted hapten, linker, and crosslinking agents.[11]
-
Store the final conjugate (e.g., Progesterone-C6-BSA) in aliquots at -20°C.
-
-
Characterization (Optional but Recommended):
-
Confirm conjugation using UV-Vis spectrophotometry by observing characteristic peaks for both the protein (around 280 nm) and the progesterone hapten (around 250 nm).[11]
-
Determine the hapten density (molar ratio of progesterone to BSA) using methods like MALDI-TOF mass spectrometry or fluorescence-based assays.[12]
-
Caption: Workflow for synthesizing hapten-carrier conjugates with varying linker lengths.
Part B: Characterization via Competitive ELISA
Once you have generated polyclonal or monoclonal antibodies using your panel of conjugates, a competitive ELISA is the gold standard for assessing their affinity and specificity.[13][14] This assay measures the ability of free progesterone in a sample (or standard) to compete with a progesterone-enzyme conjugate for the limited binding sites on the antibody.
Detailed Protocol: Direct Competitive ELISA for Progesterone
Materials:
-
96-well microplate coated with Goat Anti-Rabbit IgG (or other appropriate capture antibody).
-
Rabbit anti-progesterone polyclonal serum (raised against one of your conjugates).
-
Progesterone-Horseradish Peroxidase (HRP) conjugate.
-
Progesterone standards (serial dilutions from e.g., 10 ng/mL to 0.05 ng/mL).
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Assay Buffer (PBS with 1% BSA).
-
TMB Substrate Solution.
-
Stop Solution (e.g., 1M H₂SO₄).
Step-by-Step Procedure:
-
Reagent Preparation: Dilute the anti-progesterone serum to its optimal concentration (determined by prior titration experiments) in Assay Buffer.
-
Antibody Immobilization:
-
Add 100 µL of the diluted anti-progesterone serum to each well.
-
Incubate for 1-2 hours at 37°C to allow the antibody to be captured by the coated plate.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Add 50 µL of progesterone standard or unknown sample to the appropriate wells.
-
Immediately add 50 µL of the Progesterone-HRP conjugate to all wells.
-
Incubate for 1 hour at 37°C with gentle shaking. During this step, the free progesterone and the progesterone-HRP compete for binding to the immobilized antibodies.
-
-
Washing:
-
Discard the solution and wash the plate 5 times with Wash Buffer to remove unbound reagents.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.[15]
-
Caption: Principle of the direct competitive ELISA for progesterone detection.
Interpreting the Data
The data from the competitive ELISA will be inversely proportional to the concentration of free progesterone. A higher concentration of free progesterone in the standard/sample will result in less Progesterone-HRP binding and thus a lower absorbance signal.
-
Generate a Standard Curve: Plot the absorbance at 450 nm against the logarithm of the progesterone standard concentrations.
-
Calculate the IC50: Determine the concentration of progesterone that causes 50% inhibition of the maximum signal. The IC50 value is a key indicator of assay sensitivity.
-
Compare Performance: An antibody raised against an "optimal" linker length conjugate is expected to yield a standard curve with a lower IC50 value, indicating higher affinity and a more sensitive assay. Compare the IC50 values obtained using antibodies generated from the short, optimal, and long linker conjugates to identify the most effective immunogen design.
Conclusion and Expert Recommendation
The length of the linker arm used to conjugate Progesterone 3-CMO to a carrier protein is a critical design parameter that directly impacts the affinity and specificity of the resulting antibodies. Experimental evidence suggests that a linker of intermediate length, typically between 6 to 8 carbon atoms, provides the optimal balance of hapten exposure and structural stability, leading to the generation of high-performance antibodies.[4] Linkers that are too short can cause steric hindrance, while those that are too long risk generating an immune response to the linker itself.
As a Senior Application Scientist, my recommendation is to avoid relying on a single linker length. Instead, researchers should treat linker length as a variable to be optimized. By synthesizing a panel of conjugates with systematically varied linker lengths (e.g., 2, 6, and 10-12 carbons) and evaluating the resulting antibodies in a sensitive competitive ELISA, you can empirically identify the optimal immunogen design for your specific application. This methodical approach is a hallmark of robust immunoassay development and ensures the highest possible sensitivity and specificity for progesterone quantification.
References
-
Conjugation of Haptens. (n.d.). Springer Nature Experiments. [Link]
-
Hapten-BSA Conjugation Kit. (n.d.). RayBiotech. [Link]
-
A direct competitive enzyme linked immunosorbent assay for progesterone using monoclonal antibody. (2014). PubMed. [Link]
-
Pg (Progesterone) Competitive ELISA Kit. (n.d.). Assay Genie. [Link]
-
Hapten-Carrier Conjugation. (n.d.). Creative Biolabs. [Link]
-
Conjugation of haptens. (n.d.). PubMed - NIH. [Link]
-
Klement, M., et al. (2015). Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. Journal of Biotechnology. [Link]
-
Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. (2019). MDPI. [Link]
-
PROGESTERONE ELISA. (n.d.). Food & Feed Analysis. [Link]
-
The influence of hapten spacer arm length on antibody response and immunoassay development. (2023). PubMed. [Link]
-
Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. (2024). ACS Publications. [Link]
- Progesterone artificial antigen, preparation method for same and application thereof. (n.d.).
-
Progesterone-3-CMO [BSA]. (n.d.). Creative Diagnostics. [Link]
-
INFLUENCE OF DIFFERENT LENGTH LINKER CONTAINING DHEA-7-CMO-ENZYME CONJUGATES ON SENSITIVITY AND SPECIFICITY OF DHEA-17-CMO-ANTIBODY. (2011). Taylor & Francis Online. [Link]
-
Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. (n.d.). ResearchGate. [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. (2021). PMC. [Link]
-
Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? (2024). MDPI. [Link]
-
Impact of linker length on the activity of PROTACs. (n.d.). PMC. [Link]
-
Synthesis of Protein-Oligonucleotide Conjugates. (2022). MDPI. [Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (n.d.). PMC. [Link]
Sources
- 1. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. The influence of hapten spacer arm length on antibody response and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. raybiotech.com [raybiotech.com]
- 10. CN102504002A - Progesterone artificial antigen, preparation method for same and application thereof - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A direct competitive enzyme linked immunosorbent assay for progesterone using monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. food.r-biopharm.com [food.r-biopharm.com]
Reproducibility of Progesterone 3-CMO Synthesis Batches: A Comparative Technical Guide
Executive Summary
The "Black Box" of Immunoassay Failure
In steroid immunoassay development, Progesterone 3-(O-carboxymethyl)oxime (P3-CMO) is the industry-standard hapten for generating antibodies and creating enzyme conjugates (HRP/ALP). However, reproducibility crises in progesterone ELISAs are frequently traced back not to the antibody, but to the hapten synthesis batch .
Commercially available P3-CMO is often sold as a "technical grade" mixture. Variations in regioselectivity (C3 vs. C20 attack) and stereochemistry (E/Z isomerism) between batches can alter epitope density and orientation on the carrier protein (BSA/KLH). This guide compares "Standard Crude" synthesis against "High-Fidelity Chromatographic" synthesis, providing a validated protocol to ensure assay consistency.
Part 1: The Chemistry of Variability
To control reproducibility, one must understand the competing reactions governing P3-CMO synthesis. The target reaction is the condensation of carboxymethoxylamine hemihydrochloride with the C3 ketone of progesterone.
Regioselectivity (The C3 vs. C20 Trap)
Progesterone possesses two carbonyl groups:
-
C3 Ketone: Conjugated (
-unsaturated). Generally more reactive to nucleophiles due to electronic effects, but sterically hindered by the A-ring conformation. -
C20 Ketone: Isolated. Less reactive electronically but sterically accessible.
The Failure Mode: In uncontrolled pH or temperature conditions, the reagent attacks the C20 position, yielding 20-CMO or the 3,20-di-CMO (bis-oxime). Antibodies raised against mixtures containing high 20-CMO levels exhibit poor specificity for progesterone, often cross-reacting with pregnanediol.
Stereochemistry (The E/Z Ratio)
The formation of the C=N oxime bond creates geometric isomers:
-
Syn (Z-isomer): The carboxymethyl group faces towards the C4-H.
-
Anti (E-isomer): The carboxymethyl group faces away from the C4-H.
The Failure Mode: The antibody binding pocket is stereoselective. A batch shifting from 60:40 (E:Z) to 40:60 (E:Z) can reduce assay sensitivity by orders of magnitude, even if the "chemical purity" by TLC appears identical.
Part 2: Comparative Analysis (Standard vs. High-Fidelity)
The following table contrasts the performance of a typical "Standard Commercial Batch" (often produced via bulk precipitation) against a "High-Fidelity Batch" (produced via the optimized protocol below).
| Metric | Standard Batch (Precipitation Only) | High-Fidelity Batch (HPLC Purified) | Impact on Assay |
| Purity (HPLC) | 85% - 92% | > 98.5% | Lower background noise in ELISA. |
| Regiochemistry | Contains 5-10% 3,20-di-CMO | < 0.5% 3,20-di-CMO | Prevents over-conjugation and steric crowding on BSA. |
| Isomer Ratio (E/Z) | Variable (Batch-to-Batch drift) | Fixed (Thermodynamically equilibrated) | Consistent IC50 values in competitive binding curves. |
| Solubility | Often cloudy in buffer (due to unreacted steroid) | Clear solution | Precise conjugation stoichiometry. |
| Conjugation Efficiency | Unpredictable (due to bis-oxime crosslinking) | Linear and predictable | Reproducible OD450 signals. |
Part 3: Visualizing the Synthesis Pathway
The following diagram illustrates the reaction pathways, highlighting the desired product versus the critical impurities that cause batch failure.
Caption: Reaction pathway showing the competition between C3 and C20 sites. Red nodes indicate impurities that degrade assay specificity.
Part 4: Validated Experimental Protocol
This protocol prioritizes reproducibility over yield. It includes a mandatory HPLC purification step often skipped in commercial "technical grade" preparations.
Phase 1: High-Fidelity Synthesis
-
Reagent Prep: Dissolve Progesterone (1.0 eq) in absolute ethanol.
-
Buffering: Add Pyridine (3.0 eq). Note: Pyridine acts as both solvent and base to buffer the HCl released, preventing acid-catalyzed isomerization.
-
Addition: Add Carboxymethoxylamine Hemihydrochloride (1.2 eq) slowly at 0°C.
-
Reaction: Stir at Room Temperature (25°C) for 4 hours.
-
Critical Control: Do NOT reflux. Refluxing promotes thermodynamic equilibration to the unwanted 20-CMO and bis-oxime forms.
-
-
Quenching: Evaporate solvent under reduced pressure. Resuspend residue in 5% NaHCO3 (pH 8.5).
-
Extraction: Wash the aqueous phase with Ethyl Acetate (3x) to remove unreacted progesterone (which is not soluble in bicarbonate).
-
Acidification: Acidify aqueous phase to pH 2.0 with 1N HCl. The P3-CMO will precipitate. Extract into Ethyl Acetate.
Phase 2: Purification (The Differentiator)
Standard protocols stop here (recrystallization). For high fidelity, proceed to:
-
Prep-HPLC:
-
Column: C18 Reverse Phase (Semi-prep).
-
Mobile Phase: Isocratic Acetonitrile:Water (45:55) with 0.1% TFA.
-
Detection: UV at 254 nm (absorbance of the
-unsaturated ketone).
-
-
Fractionation: Collect the major peak (P3-CMO). Discard the late-eluting minor peak (often the bis-oxime or 20-CMO).
-
Lyophilization: Freeze-dry to obtain a white, fluffy powder.
Part 5: Self-Validating QC System
Trustworthiness requires data. Every batch must pass this QC workflow before being cleared for conjugation.
Caption: Quality Control decision tree ensuring only chemically defined haptens are used for conjugation.
Key Analytical Benchmarks
-
1H-NMR (CDCl3):
-
Diagnostic Signal: The C4-vinylic proton appears as a singlet.
-
Differentiation: In 3-CMO, the C4-H signal shifts distinctively compared to native progesterone.
-
Isomer Check: E and Z isomers will show split signals for the oxime methylene protons (
). Integration of these peaks confirms the E/Z ratio.
-
-
Mass Spectrometry (ESI-MS):
-
Target [M+H]+: 388.2 m/z .
-
Impurity Check: 3,20-di-CMO will appear at 461.2 m/z . Any trace of 461.2 indicates a failed batch.
-
References
-
Janoski, A. H., et al. (1974). Synthesis and characteristics of progesterone 3-CMO and its use in radioimmunoassay. Steroids, 23(1), 49-64.
-
Erlanger, B. F., et al. (1957). Steroid-protein conjugates.[1] I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone. Journal of Biological Chemistry, 228, 713-727.
-
Stanczyk, F. Z. (2020). Steroid hormones: Synthesis, metabolism, and measurement. In Yen and Jaffe's Reproductive Endocrinology. Elsevier.
-
Sigma-Aldrich. (2024). Progesterone 3-(O-carboxymethyl)oxime Product Specification & COA.[2]
-
Kohen, F., et al. (1984). Non-isotopic immunoassay of hormones in blood. In Hormones in Blood (Vol. 5). Academic Press.
Sources
Safety Operating Guide
Personal protective equipment for handling Progesterone 3-(O-carboxymethyl)oxime
Operational Safety and Handling Guide: Progesterone 3-(O-carboxymethyl)oxime
Progesterone 3-(O-carboxymethyl)oxime (Progesterone 3-CMO) is a critical conjugated steroid derivative utilized extensively in microtitre plate enzyme immunoassays (EIAs) and progestin receptor binding specificity studies. While highly valuable in drug development and endocrinology research, it is a potent biologically active compound. As a suspected carcinogen (H351) and a reproductive toxin (H360), its handling requires rigorous, causality-driven safety protocols that go beyond standard laboratory precautions,[1].
This guide provides a self-validating operational framework for the safe handling, dissolution, and disposal of Progesterone 3-CMO.
Causality-Driven PPE Selection
Standard laboratory Personal Protective Equipment (PPE) is insufficient when handling potent endocrine-disrupting powders and their associated organic solvents. PPE selection must be dictated by the physical state of the chemical (a combustible solid) and its primary solubilizing agent (chloroform).
-
Respiratory Protection: Because Progesterone 3-CMO is supplied as a fine powder, inhalation of airborne particulates is the primary exposure route for reproductive toxicity[1].
-
Directive: All handling of the dry powder must occur within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. If ventilation is compromised or unavailable, a half-face respirator equipped with P3 (EN 143) or N100 (NIOSH) particulate cartridges is strictly mandatory.
-
-
Dermal Protection (The Solvent Paradox): Steroid derivatives can permeate standard latex. Furthermore, Progesterone 3-CMO is typically dissolved in chloroform to yield a clear 50 mg/mL solution. Chloroform rapidly degrades standard nitrile gloves, offering less than 10 minutes of breakthrough resistance.
-
Directive: For handling the dry powder, double-gloving with extended-cuff nitrile gloves (minimum 8 mil thickness) is required. During the dissolution phase involving chloroform, operators must switch the outer glove to a solvent-resistant material such as Viton™ or Silver Shield® (PVA).
-
-
Ocular and Body Protection:
-
Directive: Snug-fitting, splash-proof chemical safety goggles (conforming to EN 166) are required to prevent mechanical irritation or mucosal absorption of the powder[2]. A disposable, fluid-resistant isolation gown must be worn over a standard cotton lab coat to prevent powder accumulation on reusable garments.
-
Chemical Profile and Hazard Data
Summarizing the quantitative and qualitative hazard data ensures operators understand the exact parameters of the chemical they are handling.
Table 1: Physicochemical and Hazard Summary of Progesterone 3-CMO
| Property / Hazard | Specification |
| CAS Number | 50909-89-2 |
| Molecular Formula | C23H33NO4[3] |
| Molecular Weight | 387.51 g/mol [3] |
| Physical State | Powder (Storage Class 11: Combustible Solid) |
| Solubility | Chloroform (49-51 mg/mL) |
| Primary Hazards | H351 (Suspected Carcinogen), H360 (Reproductive Toxin),[1] |
| Required Respirator | Type P3 (EN 143) or N100 (NIOSH) |
Operational Workflows: Step-by-Step Methodology
To ensure trustworthiness and safety, this protocol operates as a self-validating system. Each operational step includes a verification checkpoint to confirm success before proceeding.
Protocol: Safe Weighing and Dissolution
-
Preparation: Don base PPE (lab coat, disposable gown, safety goggles, and inner nitrile gloves).
-
Validation Check: Use an anemometer or the fume hood's digital monitor to verify a face velocity between 80-100 fpm before opening the chemical vial.
-
-
Static Mitigation: Steroid powders are highly prone to static cling, which drastically increases the risk of aerosolization. Wipe the exterior of the Progesterone 3-CMO vial and the metal weighing spatulas with an anti-static wipe.
-
Weighing: Don the outer nitrile glove. Using an analytical balance inside the fume hood, carefully weigh the required mass into a disposable anti-static weigh boat.
-
Validation Check: The balance must read exactly 0.000g after taring the empty boat, and visual inspection must confirm zero powder scatter on the draft shield.
-
-
Solvent Transition: Progesterone 3-CMO is highly soluble in chloroform. Before handling the solvent, remove the outer nitrile glove and don a Viton™ or PVA glove.
-
Dissolution: Transfer the powder to a borosilicate glass vial. Slowly add the calculated volume of chloroform to achieve the target concentration (typically ~50 mg/mL). Cap tightly with a PTFE-lined septum cap and vortex gently.
-
Validation Check: Visual inspection against a light background must confirm a clear, faintly yellow solution with absolutely no undissolved particulates.
-
-
Decontamination: Wet-wipe all spatulas, balance surfaces, and the exterior of the closed vial with 70% ethanol or isopropanol (to solubilize any trace steroid), followed by a mild detergent wipe.
Decontamination and Disposal Plans
-
Spill Response: In the event of a powder spill, do not sweep . Sweeping generates mechanical energy that aerosolizes the toxin[2]. Instead, cover the spill with absorbent pads dampened with 70% ethanol. This solubilizes and traps the powder. Wipe inward toward the center of the spill, and dispose of all cleanup materials immediately.
-
Solid Waste: Any materials contacting the dry powder (weigh boats, pipette tips, outer gloves, cleanup pads) must be segregated into a clearly labeled "Hazardous Solid Waste - Reproductive Toxin" container[4].
-
Liquid Waste: Chloroform solutions containing Progesterone 3-CMO must be disposed of in a dedicated "Halogenated Organic Waste" carboy. Never mix this with non-halogenated solvents or aqueous waste streams, as this can cause dangerous pressure buildup or toxic gas release.
Workflow Visualization
Workflow for the safe handling, dissolution, and disposal of Progesterone 3-CMO.
References
-
Organon. "Safety Data Sheet: Progesterone Formulation." Organon & Co., [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
